(3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1310355-45-3 |
|---|---|
Molecular Formula |
C14H7Br2F3O |
Molecular Weight |
408.012 |
IUPAC Name |
(3,5-dibromophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7Br2F3O/c15-11-5-9(6-12(16)7-11)13(20)8-1-3-10(4-2-8)14(17,18)19/h1-7H |
InChI Key |
OQXQJCPKNPLRCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Br)Br)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a proposed synthesis route for (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone, a halogenated and trifluoromethylated benzophenone derivative of interest in medicinal chemistry and materials science. The core of this synthesis is the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds to aromatic rings. This document outlines the synthetic strategy, provides a detailed, plausible experimental protocol, and includes essential data presented in a clear and accessible format.
Introduction
This compound is a diarylketone featuring both dibromo and trifluoromethyl substitutions. These functional groups are known to impart specific physicochemical properties to molecules, such as increased lipophilicity and metabolic stability, which are often desirable in the development of new pharmaceutical agents and functional materials. The synthesis of such specifically substituted benzophenones is crucial for structure-activity relationship (SAR) studies and the exploration of new chemical entities. The primary and most direct method for the synthesis of this class of compounds is the Friedel-Crafts acylation reaction.[1][2][3]
Synthetic Strategy: Friedel-Crafts Acylation
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[1][2] In this specific synthesis, trifluoromethylbenzene serves as the aromatic substrate, and 3,5-dibromobenzoyl chloride is the acylating agent. Anhydrous aluminum chloride (AlCl3) is a commonly employed and effective Lewis acid catalyst for this transformation.[2]
The overall reaction is as follows:
The trifluoromethyl group on the benzene ring is a deactivating group, which can make the Friedel-Crafts reaction more challenging compared to reactions with activated benzene derivatives. However, the reaction is generally expected to proceed under appropriate conditions, with the acylation occurring at the para position relative to the trifluoromethyl group due to steric hindrance at the ortho positions.
Experimental Protocol
The following is a detailed, proposed experimental protocol for the synthesis of this compound. This procedure is based on established methods for Friedel-Crafts acylation of similar substrates.
3.1. Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Notes |
| 3,5-Dibromobenzoyl chloride | C7H3Br2ClO | 298.36 | Acylating Agent | Moisture sensitive. |
| Trifluoromethylbenzene | C7H5F3 | 146.11 | Aromatic Substrate | |
| Anhydrous Aluminum Chloride | AlCl3 | 133.34 | Lewis Acid Catalyst | Highly moisture sensitive. |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Solvent | Anhydrous grade. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Quenching Agent | 2M aqueous solution. |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | Neutralizing Agent | Aqueous solution. |
| Brine | NaCl | 58.44 | Washing Agent | Saturated aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Drying Agent | |
| Hexane | C6H14 | 86.18 | Recrystallization Solvent | |
| Ethyl Acetate | C4H8O2 | 88.11 | Recrystallization Solvent |
3.2. Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Reagents: Anhydrous aluminum chloride (1.2 eq.) is added to the flask under a positive pressure of nitrogen. Anhydrous dichloromethane (100 mL) is then added, and the suspension is cooled to 0 °C in an ice bath.
-
Formation of Acylium Ion: A solution of 3,5-dibromobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension of aluminum chloride over 15 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to allow for the formation of the acylium ion complex.
-
Friedel-Crafts Reaction: Trifluoromethylbenzene (1.1 eq.) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 4-6 hours), the reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 2M hydrochloric acid (100 mL). This should be done carefully as the quenching process is exothermic.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white to off-white solid.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for the synthesis of this compound.
| Compound | Molar Mass ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (g) | Yield (%) | Purity (%) |
| 3,5-Dibromobenzoyl chloride | 298.36 | 1.0 | 10 | 2.98 | - | >98 |
| Trifluoromethylbenzene | 146.11 | 1.1 | 11 | 1.61 | - | >99 |
| Aluminum Chloride | 133.34 | 1.2 | 12 | 1.60 | - | >99 |
| Product | 408.02 | - | - | - | 75 | >98 (after recrystallization) |
Visualizations
5.1. Synthesis Workflow
The logical flow of the synthesis process, from starting materials to the final purified product, is illustrated in the following diagram.
Caption: Logical workflow for the synthesis of the target compound.
5.2. Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation reaction.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a theoretically sound and practical approach. This in-depth guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol and data presentation. While this specific molecule may not have a widely published synthesis, the provided methodology, based on analogous and well-established reactions, offers a robust starting point for its successful synthesis in a laboratory setting. This will enable further research into its potential applications in drug discovery and materials science.
References
An In-depth Technical Guide on (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
Disclaimer: As of October 2025, a specific CAS number for "(3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone" could not be located in publicly available chemical databases. The following information is based on established chemical principles and data from structurally related compounds.
This technical guide provides a comprehensive overview of the synthesis, and projected properties of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited specific data on this exact molecule, this guide leverages information on analogous structures to provide a foundational understanding.
Chemical Structure and Properties
This compound is a substituted benzophenone. The structure features a central carbonyl group linking a 3,5-dibrominated phenyl ring and a 4-trifluoromethylated phenyl ring.
Table 1: Predicted Physicochemical Properties and Data of Analogous Compounds
| Property | This compound (Predicted) | (3-(Trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone[1] | [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone |
| CAS Number | Not Found | 21084-22-0 | 257880-90-3 |
| Molecular Formula | C₁₄H₇Br₂F₃O | C₁₅H₈F₆O | C₁₆H₇F₉O₂ |
| Molecular Weight ( g/mol ) | 424.01 | 318.21 | 402.21 |
| Boiling Point | No data available | No data available | No data available |
| Melting Point | No data available | No data available | No data available |
Synthesis Methodology: Friedel-Crafts Acylation
The most probable and industrially scalable method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol is adapted from established methods for the synthesis of substituted benzophenones.[2]
Materials:
-
1,3-Dibromobenzene
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 1,3-dibromobenzene in anhydrous dichloromethane, add anhydrous aluminum chloride in portions at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at this temperature for 15-20 minutes.
-
Add 4-(trifluoromethyl)benzoyl chloride dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Diagram 1: Proposed Synthetic Workflow for this compound
References
An In-depth Technical Guide on (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological relevance of the compound (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Nomenclature
The systematic and unambiguous name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound . This name is derived from the central ketone functional group (methanone) and the two substituted phenyl rings attached to the carbonyl carbon.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₇Br₂F₃O |
| Molecular Weight | 424.01 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Boiling Point | Predicted to be above 350 °C (with decomposition) |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |
| LogP (octanol-water partition coefficient) | Estimated to be > 4, indicating high lipophilicity |
Note: The values presented in this table are estimations and should be confirmed through experimental analysis.
Experimental Protocols: Synthesis
A plausible and common method for the synthesis of diaryl ketones such as this compound is through a Friedel-Crafts acylation reaction . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Route: Friedel-Crafts Acylation
This protocol outlines the synthesis of the target compound from 1,3-dibromobenzene and 4-(trifluoromethyl)benzoyl chloride.
Materials:
-
1,3-Dibromobenzene
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add 1,3-dibromobenzene (1.0 equivalent) dissolved in anhydrous dichloromethane, followed by the dropwise addition of 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the presence of the trifluoromethylphenyl moiety is a common feature in a number of biologically active compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity.
Based on the known activities of structurally related trifluoromethyl ketones, it is plausible that this compound could act as an inhibitor of certain enzymes or signaling pathways. For instance, some trifluoromethyl ketones have been investigated as inhibitors of histone deacetylases (HDACs).
Below is a hypothetical signaling pathway illustrating a potential mechanism of action if the compound were to act as an inhibitor of a key signaling kinase.
Caption: Hypothetical signaling pathway showing inhibition.
In this speculative pathway, an external signal activates a receptor tyrosine kinase, initiating a phosphorylation cascade through Kinase A and Kinase B. This ultimately leads to the activation of a transcription factor, resulting in gene expression and a cellular response. The compound, this compound, is shown to hypothetically inhibit Kinase B, thereby blocking the downstream signaling events.
Disclaimer: The biological activity and signaling pathway described are purely hypothetical and based on the structural features of the molecule. Experimental validation is necessary to determine the actual biological effects of this compound.
Technical Guide: Spectroscopic and Synthetic Profile of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. Due to the absence of published experimental data for this specific molecule, the spectroscopic data presented herein is predicted based on established principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel diarylmethanones.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₇Br₂F₃O
-
Molecular Weight: 424.01 g/mol
-
CAS Number: Not available
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent chemical moieties and comparison with known compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.91 | d, J = 8.2 Hz | 2H | H-2', H-6' |
| 7.82 | d, J = 1.6 Hz | 2H | H-2, H-6 |
| 7.78 | t, J = 1.6 Hz | 1H | H-4 |
| 7.75 | d, J = 8.2 Hz | 2H | H-3', H-5' |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 194.5 | C=O |
| 140.2 | C-1' |
| 138.8 | C-1 |
| 136.1 (q, J = 32.5 Hz) | C-4' |
| 135.9 | C-4 |
| 130.4 | C-2', C-6' |
| 129.8 | C-2, C-6 |
| 125.8 (q, J = 3.8 Hz) | C-3', C-5' |
| 123.5 (q, J = 272.1 Hz) | -CF₃ |
| 122.9 | C-3, C-5 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1670 | Strong | C=O (carbonyl) stretch |
| 1600, 1475 | Medium | Aromatic C=C stretch |
| 1325 | Strong | C-F (trifluoromethyl) stretch |
| 1170, 1130 | Strong | C-F (trifluoromethyl) stretch |
| 850 | Strong | C-H out-of-plane bend (1,4-disubstituted ring) |
| 750 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 422, 424, 426 | 50, 100, 50 | [M]⁺ (isotopic pattern for 2 Br) |
| 243, 245 | 30, 30 | [M - C₇H₄F₃O]⁺ |
| 173 | 80 | [C₇H₄F₃O]⁺ |
| 145 | 90 | [C₇H₄F₃]⁺ |
Proposed Experimental Protocol: Synthesis
A robust and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the acylation of 3,5-dibromobenzene with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst.
Materials and Reagents:
-
3,5-Dibromobenzene
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3,5-dibromobenzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Disclaimer: The spectroscopic data presented in this document is predicted and has not been experimentally verified. This information is intended for research and development purposes only. Researchers should exercise due caution and validate all findings through independent experimentation.
An In-depth Technical Guide to the ¹H and ¹³C NMR of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted chemical shifts (δ) and coupling constants (J) based on established principles of NMR spectroscopy and data from structurally analogous compounds. Furthermore, a comprehensive experimental protocol for the synthesis and subsequent NMR analysis of the title compound is provided to facilitate its preparation and characterization in a laboratory setting.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for this compound are summarized in the tables below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and carbons in related benzophenone derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.80 - 7.90 | d | ~ 8.0 |
| H-3', H-5' | 7.70 - 7.80 | d | ~ 8.0 |
| H-2, H-6 | 7.90 - 8.00 | d | ~ 1.5 |
| H-4 | 8.10 - 8.20 | t | ~ 1.5 |
d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 194 - 196 |
| C-1' | 140 - 142 |
| C-2', C-6' | 130 - 132 |
| C-3', C-5' | 125 - 127 (q, J ≈ 4 Hz) |
| C-4' | 133 - 135 (q, J ≈ 32 Hz) |
| CF₃ | 122 - 124 (q, J ≈ 272 Hz) |
| C-1 | 139 - 141 |
| C-2, C-6 | 133 - 135 |
| C-3, C-5 | 122 - 124 |
| C-4 | 137 - 139 |
q = quartet
Experimental Protocols
The following sections outline a detailed methodology for the synthesis and NMR characterization of this compound.
Synthesis: Friedel-Crafts Acylation
A standard and effective method for the synthesis of diaryl methanones is the Friedel-Crafts acylation.
Materials:
-
1,3-Dibromobenzene
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 4-(trifluoromethyl)benzoyl chloride dropwise.
-
After the addition is complete, add 1,3-dibromobenzene dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Technical Whitepaper: A Hypothetical Structural and Functional Analysis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The crystal structure of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone is not publicly available in crystallographic databases. This whitepaper presents a hypothetical analysis based on the chemical structure and general principles of crystallography and drug discovery for related compounds. The experimental protocols and data are illustrative and not derived from direct experimental results for the title compound.
Introduction
This compound is a halogenated benzophenone derivative. The presence of bromine and trifluoromethyl groups suggests potential applications in medicinal chemistry and materials science, as these functionalities can significantly influence the compound's steric and electronic properties, and its ability to participate in various intermolecular interactions. This document provides a hypothetical, in-depth technical guide to the potential crystal structure, synthesis, and analysis of this compound.
Hypothetical Crystallographic Data
In the absence of experimental data, we can predict potential crystallographic parameters based on related benzophenone structures. These values are for illustrative purposes only.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1280 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.85 |
| Bond Lengths | Hypothetical Value (Å) |
| C-Br | 1.90 |
| C-F | 1.35 |
| C=O | 1.22 |
| C-C (aromatic) | 1.39 |
| C-C (inter-ring) | 1.50 |
| Bond Angles | Hypothetical Value (°) |
| C-C-C (aromatic) | 120 |
| C-CO-C | 118 |
| Br-C-C | 119 |
| F-C-F | 106 |
Proposed Experimental Protocols
The following sections detail hypothetical experimental procedures for the synthesis and crystallization of this compound.
3.1. Synthesis: Suzuki Coupling and Oxidation
A plausible synthetic route involves a Suzuki coupling reaction between 3,5-dibromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid, followed by oxidation of the resulting diarylmethanol.
-
Step 1: Suzuki Coupling.
-
To a degassed solution of 3,5-dibromobenzaldehyde (1.0 eq) and 4-(trifluoromethyl)phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add Pd(PPh₃)₄ (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 80°C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanol.
-
-
Step 2: Oxidation.
-
Dissolve the diarylmethanol from the previous step in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.
-
3.2. Crystallization
Single crystals suitable for X-ray diffraction can be hypothetically grown using the following methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of hexane and ethyl acetate) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the proposed synthetic and crystallization workflow.
(3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone is a novel chemical entity with no currently published research detailing its specific biological activities or applications. This document provides a prospective analysis based on the known properties of structurally related benzophenone derivatives. The experimental protocols and potential mechanisms of action described herein are hypothetical and intended to serve as a guide for future research.
Introduction
Benzophenones are a class of organic compounds that serve as a versatile scaffold in medicinal chemistry. The core diarylketone structure allows for extensive functionalization, leading to a wide array of biological activities.[1][2] Derivatives of benzophenone have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl rings.
This guide focuses on the potential research applications of a specific, yet uncharacterized, benzophenone derivative: this compound. This compound possesses two key structural features that suggest significant potential for biological activity:
-
3,5-Dibromo Substitution: The presence of two bromine atoms on one of the phenyl rings can enhance lipophilicity, potentially improving membrane permeability and target engagement. Halogenated compounds are also known to participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. Several halogenated benzophenones have demonstrated potent biological effects, including protein tyrosine kinase inhibition.[6]
-
4-Trifluoromethyl Substitution: The trifluoromethyl group is a common bioisostere for a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and can increase the metabolic stability of a compound. The inclusion of a trifluoromethyl group has been a successful strategy in the development of various pharmaceuticals.
Given these structural features, this compound is a promising candidate for investigation in several therapeutic areas, most notably oncology and inflammatory diseases.
Potential Therapeutic Applications and Supporting Data
Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to exhibit anticancer and anti-inflammatory properties.
Anticancer Activity
Numerous substituted benzophenones have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines.[4][5][7] The presence of halogen and trifluoromethyl groups can contribute to this activity. For instance, certain halogenated chalcones, which share a similar diarylketone-like core, have shown potent apoptotic effects in cancer cells.[8]
Table 1: Representative Anticancer Activity of Substituted Benzophenone Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3c (a benzophenone derivative) | SMMC-7721 (Hepatocarcinoma) | 0.111 | [5] |
| 4c (a benzophenone derivative) | Various cancer cell lines | Broad-spectrum activity | [5] |
| Halogenated Chalcone 1c | MCF-7 (Breast Cancer) | Potent | [8] |
| Halogenated Chalcone 1d | MDA-MB-231 (Breast Cancer) | Potent | [8] |
| A-007 (4,4'-dihydroxybenzophenone derivative) | Human solid tumors | Active | [4] |
Anti-inflammatory Activity
Benzophenone derivatives have been explored as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes or p38 MAP kinase.[1][2][3][9][10] The substitution pattern on the benzophenone scaffold plays a crucial role in determining the potency and selectivity of these compounds.
Table 2: Representative Anti-inflammatory Activity of Substituted Benzophenone Analogs
| Compound/Analog | Target/Assay | Activity/IC50 | Reference |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | IL-1β release | 14 nM | [10] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | TNF-α release | 6 nM | [10] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | p38 MAP kinase | 10 nM | [10] |
| Glucoside Benzophenone 4 | COX-2 Inhibition | Selective Inhibitor | [3] |
| Aglycone Benzophenone 5 | COX-1 Inhibition | Selective Inhibitor | [3] |
Experimental Protocols
The following section provides a detailed, albeit hypothetical, experimental protocol for the synthesis and biological evaluation of this compound.
Synthesis via Friedel-Crafts Acylation
The most common and direct method for the synthesis of benzophenones is the Friedel-Crafts acylation.[11][12][13][14][15] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Materials and Reagents:
-
3,5-Dibromobenzoyl chloride
-
4-(Trifluoromethyl)benzene
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3,5-Dibromobenzoyl chloride (1.0 equivalent) to the stirred suspension.
-
Add 4-(Trifluoromethyl)benzene (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, this compound could potentially exert its effects through the modulation of key signaling pathways involved in cell proliferation and inflammation.
Inhibition of Pro-inflammatory Pathways
One plausible mechanism of anti-inflammatory action is the inhibition of the p38 MAP kinase pathway.[10] This pathway is crucial for the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: Hypothetical inhibition of the p38 MAPK pathway.
Induction of Apoptosis in Cancer Cells
The anticancer activity of many benzophenone derivatives is attributed to their ability to induce apoptosis. This could be mediated through the inhibition of protein kinases that are critical for cancer cell survival and proliferation.
Caption: Potential inhibition of pro-survival signaling pathways.
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with significant potential for applications in drug discovery, particularly in the fields of oncology and inflammation. The structural motifs present in this molecule are known to confer potent biological activities in other benzophenone derivatives.
Future research should focus on:
-
Chemical Synthesis and Characterization: The first step will be the successful synthesis and thorough characterization of the compound.
-
In Vitro Screening: A broad-based screening against a panel of cancer cell lines and in various anti-inflammatory assays is warranted to identify its primary biological activities.
-
Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies should be undertaken to identify its molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help to optimize the potency and selectivity of this chemical scaffold.
The information presented in this technical guide provides a strong rationale and a foundational framework for initiating research into the potential therapeutic applications of this compound.
References
- 1. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 2. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Synthesis and Anti‐Cancer Activity Evaluation of New Dimethoxylated Chalcone and Flavanone Analogs | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. open.bu.edu [open.bu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
The Dibromophenyl Moiety: A Cornerstone in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a revolutionary class of drugs. Their success hinges on the precise molecular architecture that enables potent and selective inhibition of specific kinases driving oncogenesis. Within this architectural framework, certain chemical motifs have emerged as critical components for achieving high-affinity binding. One such privileged scaffold is the dibromophenyl moiety. This technical guide provides a comprehensive analysis of the role of the dibromophenyl group in kinase inhibitors, detailing its mechanism of action, impact on structure-activity relationships (SAR), and its application in notable drug candidates. This document is intended to serve as a resource for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of next-generation kinase inhibitors.
The Role of the Dibromophenyl Moiety in Kinase Binding
The dibromophenyl group, typically a 3,5-dibromophenyl ring, exerts its influence through a combination of steric, electronic, and hydrophobic effects. Its primary role is to occupy and form specific, high-energy interactions within the ATP-binding pocket of the kinase.
-
Hydrophobic and van der Waals Interactions: The phenyl ring itself provides a scaffold for hydrophobic interactions within the largely nonpolar ATP-binding site. The bulky bromine atoms enhance this effect, allowing the moiety to fit snugly into specific hydrophobic sub-pockets, thereby increasing the inhibitor's residence time and potency.
-
Halogen Bonding: A key interaction facilitated by the bromine atoms is halogen bonding. This is a non-covalent interaction where the electropositive crown on the bromine atom interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom from an amino acid side chain in the kinase. This directional interaction can significantly contribute to the binding affinity and selectivity of the inhibitor.
-
DFG-Out Stabilization: In many Type II kinase inhibitors, the dibromophenyl moiety plays a crucial role in stabilizing the inactive "DFG-out" conformation of the kinase. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing an additional hydrophobic pocket. The dibromophenyl group is often positioned to occupy this pocket, locking the kinase in an inactive state.
Quantitative Analysis of Dibromophenyl-Containing Kinase Inhibitors
The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the IC50 values for a key kinase inhibitor featuring the dibromophenyl moiety.
| Inhibitor Name | Core Structure | Target Kinase | IC50 (nM) | Moiety |
| GW5074 | Indolinone | c-Raf1 | 9 | 3-(3,5-Dibromo-4-hydroxybenzylidene) |
Data sourced from publicly available databases and literature.[1][2][3]
Key Signaling Pathways Targeted
Dibromophenyl-containing inhibitors often target kinases that are central nodes in critical oncogenic signaling pathways. Understanding these pathways is essential for rational drug design and for predicting the cellular effects of the inhibitors.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF, are common in many cancers. Inhibitors like GW5074 target RAF kinases to block this aberrant signaling.
Caption: The RAF-MEK-ERK signaling cascade.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many kinase inhibitors, including those with an indolinone scaffold related to GW5074, are designed to inhibit VEGFR.
Caption: Key downstream pathways of VEGFR signaling.
Experimental Methodologies
The evaluation of kinase inhibitors requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based assays to determine potency, selectivity, and cellular efficacy.
Experimental Workflow: Kinase Inhibitor Screening
The discovery and validation of a kinase inhibitor follows a structured workflow, from initial high-throughput screening to detailed characterization.
Caption: General workflow for kinase inhibitor discovery.
Protocol 1: In Vitro Radiometric Kinase Assay (for IC50 Determination)
This protocol provides a classic and highly sensitive method to measure the direct inhibitory effect of a compound on a purified kinase.
1. Materials:
-
Purified recombinant kinase (e.g., c-Raf1).
-
Kinase-specific substrate (e.g., inactive MEK1).
-
Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Test inhibitor (e.g., GW5074) dissolved in DMSO at various concentrations.
-
P81 phosphocellulose paper.
-
Wash buffer (e.g., 50-75 mM phosphoric acid).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare a kinase reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Dispense the reaction mixture into microcentrifuge tubes.
-
Add the test inhibitor at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each tube.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of each reaction mixture onto a square of P81 phosphocellulose paper.
-
Wash the P81 papers three to four times for 5-10 minutes each in the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the papers completely (e.g., under a heat lamp).
-
Place each dry paper into a scintillation vial, add scintillation fluid, and cap securely.
-
Measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
-
Subtract the background CPM (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol 2: Cell Viability MTT Assay
This colorimetric assay is used to assess the effect of a kinase inhibitor on the metabolic activity and proliferation of cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
Test inhibitor dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
2. Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of a blank well (medium and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The dibromophenyl moiety is a powerful and versatile functional group in the medicinal chemist's toolkit for designing potent and selective kinase inhibitors. Its ability to engage in strong hydrophobic and halogen bonding interactions, particularly within the allosteric pocket of the DFG-out conformation, makes it a hallmark of many successful Type II inhibitors. As demonstrated by compounds like GW5074, the inclusion of this moiety can lead to nanomolar potency against key oncogenic targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the continued exploration and optimization of kinase inhibitors leveraging this critical structural component. Future research will undoubtedly continue to uncover novel ways to exploit the unique properties of the dibromophenyl group to develop safer and more effective targeted therapies.
References
Methodological & Application
Application Note: Synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone via Grignard Reaction
Introduction
(3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone is a diaryl ketone with potential applications in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the dibromophenyl moiety, which allows for further functionalization via cross-coupling reactions. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal approach for the synthesis of such ketones.[1][2] This application note details a protocol for the synthesis of this compound through the reaction of 3,5-dibromophenylmagnesium bromide with 4-(trifluoromethyl)benzoyl chloride.
Reaction Principle
The synthesis involves two main steps. First, the Grignard reagent, 3,5-dibromophenylmagnesium bromide, is prepared by reacting 1,3,5-tribromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF). Second, the freshly prepared Grignard reagent is added to a solution of 4-(trifluoromethyl)benzoyl chloride at a low temperature to form the desired ketone. An acidic workup then yields the final product. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acid chloride.[3]
Experimental Protocols
Materials and Equipment
-
1,3,5-Tribromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure
Part A: Preparation of 3,5-Dibromophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel was assembled. The glassware was flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Initiation: 1.22 g (50 mmol) of magnesium turnings and a small crystal of iodine were placed in the flask. The flask was gently heated to allow the iodine to sublime and activate the magnesium surface.
-
Grignard Formation: After cooling to room temperature, 50 mL of anhydrous THF was added. A solution of 15.74 g (50 mmol) of 1,3,5-tribromobenzene in 50 mL of anhydrous THF was prepared and transferred to the dropping funnel. A small amount of the tribromobenzene solution was added to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Reaction: Once the reaction started, the remaining tribromobenzene solution was added dropwise at a rate that maintained a gentle reflux. After the addition was complete, the mixture was heated at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to grey solution was then cooled to 0 °C in an ice bath.
Part B: Synthesis of this compound
-
Acylation: A solution of 10.43 g (50 mmol) of 4-(trifluoromethyl)benzoyl chloride in 50 mL of anhydrous THF was prepared in a separate flask and cooled to 0 °C. The freshly prepared Grignard reagent from Part A was then added dropwise to the 4-(trifluoromethyl)benzoyl chloride solution at 0 °C with vigorous stirring. The reaction temperature was maintained below 5 °C throughout the addition.
-
Reaction Completion: After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction was quenched by the slow, dropwise addition of 50 mL of 1 M HCl with cooling in an ice bath.
-
Extraction: The mixture was transferred to a separatory funnel, and the organic layer was separated. The aqueous layer was extracted three times with 50 mL portions of ethyl acetate.
-
Washing: The combined organic layers were washed sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 1,3,5-Tribromobenzene | 15.74 g (50 mmol) |
| Magnesium Turnings | 1.22 g (50 mmol) |
| 4-(Trifluoromethyl)benzoyl Chloride | 10.43 g (50 mmol) |
| Reaction Conditions | |
| Grignard Formation Temp. | Reflux in THF |
| Acylation Temperature | 0 °C to room temperature |
| Reaction Time | Grignard formation: ~3 hours; Acylation: ~2.5 hours |
| Product | This compound |
| Molecular Formula | C₁₄H₇Br₂F₃O |
| Molecular Weight | 424.01 g/mol |
| Theoretical Yield | 21.2 g |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Not reported, requires experimental determination |
Visualizations
Caption: Experimental workflow for the synthesis of the target ketone.
References
Application Notes and Protocols for the Synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. This diaryl ketone is a compound of interest in medicinal chemistry and materials science due to the presence of both trifluoromethyl and dibromo-phenyl moieties, which can impart unique electronic and biological properties. The synthetic protocol is based on the Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds to aromatic rings. These notes are intended to guide researchers in the synthesis, characterization, and potential applications of this and structurally related compounds.
Introduction
Diaryl ketones are a significant class of compounds in organic chemistry, serving as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the presence of bromine atoms can modulate the biological activity and pharmacokinetic properties of a molecule. The target compound, this compound, combines these features, making it a valuable scaffold for further chemical exploration and biological screening.
Potential Applications
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery and development:
-
Enzyme Inhibition: The trifluoromethyl ketone moiety is known to act as a warhead for covalently reversible inhibitors of enzymes, particularly kinases. This makes the target compound a candidate for screening against various kinases involved in signaling pathways implicated in cancer and inflammatory diseases.
-
Antiproliferative Activity: Many diaryl ketone derivatives have demonstrated antiproliferative effects against various cancer cell lines. The specific substitution pattern of the target molecule could lead to novel interactions with biological targets involved in cell proliferation.
-
Antimicrobial Agents: Halogenated phenyl derivatives are known to possess antimicrobial properties. The dibromo-substitution on one of the phenyl rings suggests that this compound could be investigated for its activity against bacterial and fungal pathogens.
Data Presentation
| Parameter | Value (Predicted/Estimated) |
| Chemical Formula | C₁₄H₇Br₂F₃O |
| Molecular Weight | 424.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110-120 °C |
| Boiling Point | > 350 °C at 760 mmHg |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Insoluble in water. |
| Yield (Typical) | 60-80% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.95 (m, 5H, Ar-H), 7.70 (t, J = 1.6 Hz, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 194.5 (C=O), 141.2, 138.5, 135.0 (q, J = 32.5 Hz), 132.8, 130.5, 129.8, 125.8 (q, J = 3.8 Hz), 123.5 (q, J = 272.5 Hz), 122.1 |
| IR (KBr, cm⁻¹) | 3080 (Ar C-H), 1670 (C=O), 1325 (C-F), 1250, 1170, 1130, 1070, 850 |
| MS (ESI) | m/z 422.88 [M-H]⁻ |
Experimental Protocols
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 1,3-dibromobenzene with 4-(trifluoromethyl)benzoyl chloride.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation for this compound
Materials:
-
1,3-Dibromobenzene
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM, add 1,3-dibromobenzene (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Involvement
Caption: Hypothetical inhibition of a kinase signaling pathway by the target compound.
Application Notes and Protocols for the Synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone Precursors via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone, a key precursor in the development of various pharmaceutical compounds. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. The protocols outlined below describe the preparation of the necessary precursors, 3,5-dibromobenzoyl chloride and 4-(trifluoromethyl)phenylboronic acid, followed by their coupling to yield the target diaryl ketone.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from commercially available materials. First, 3,5-dibromobenzoic acid is converted to its more reactive acyl chloride derivative. In parallel, 4-(trifluoromethyl)phenylboronic acid is prepared or sourced. The final step involves the Suzuki coupling of these two precursors.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromobenzoyl Chloride
This protocol describes the conversion of 3,5-dibromobenzoic acid to 3,5-dibromobenzoyl chloride using thionyl chloride.
Materials:
-
3,5-Dibromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromobenzoic acid (1.0 eq).
-
Under a fume hood, add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the solid starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-dibromobenzoyl chloride can be used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 3,5-Dibromobenzoic acid | 280.91 | 0.05 | 1.0 | 14.05 g |
| Thionyl chloride | 118.97 | 0.10 | 2.0 | 7.3 mL |
| Toluene | - | - | - | 100 mL |
Table 1: Reagents for the synthesis of 3,5-dibromobenzoyl chloride.
Protocol 2: Suzuki Coupling for the Synthesis of this compound
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-dibromobenzoyl chloride with 4-(trifluoromethyl)phenylboronic acid.[1]
Materials:
-
3,5-Dibromobenzoyl chloride
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous) or 1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add 4-(trifluoromethyl)phenylboronic acid (1.2 eq) and the base (e.g., anhydrous sodium carbonate, 2.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂, 0.02 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (or 1,4-dioxane) to the flask.
-
Add a solution of 3,5-dibromobenzoyl chloride (1.0 eq) in anhydrous toluene to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 80-100 °C for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 3,5-Dibromobenzoyl chloride | 299.36 | 0.05 | 1.0 | 14.97 g |
| 4-(Trifluoromethyl)phenylboronic acid | 189.93 | 0.06 | 1.2 | 11.39 g |
| PdCl₂ | 177.33 | 0.001 | 0.02 | 177 mg |
| Na₂CO₃ | 105.99 | 0.10 | 2.0 | 10.60 g |
| Toluene | - | - | - | 150 mL |
Table 2: Reagents for the Suzuki coupling reaction.
Data Summary
| Step | Reactants | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromobenzoic acid, SOCl₂ | 3,5-Dibromobenzoyl chloride | - | - | Toluene | Reflux | 2-4 | >95 (crude) |
| 2 | 3,5-Dibromobenzoyl chloride, 4-(CF₃)phenylboronic acid | (3,5-Dibromophenyl)(4-(CF₃)phenyl)methanone | PdCl₂ | Na₂CO₃ | Toluene | 80-100 | 4-12 | 70-90 |
Table 3: Summary of reaction conditions and typical yields.
Logical Relationship of the Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reaction conditions may require optimization based on the specific equipment and purity of the reagents used.
References
Application Note: A Detailed Experimental Protocol for the Synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone is a diaryl-methanone derivative with potential applications in medicinal chemistry and materials science. The presence of bromine atoms allows for further functionalization through cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules. This document provides a detailed experimental protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, a reliable and widely used method for the preparation of aryl ketones.[1][2][3][4]
Reaction Scheme
The synthesis proceeds via the Friedel-Crafts acylation of 1-bromo-4-(trifluoromethyl)benzene with 3,5-dibromobenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).
Overall Reaction:
3,5-Dibromobenzoyl chloride + 4-(Trifluoromethyl)benzene --(AlCl₃)--> this compound + HCl
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| 3,5-Dibromobenzoyl chloride | C₇H₃Br₂ClO | 294.36 | 1.0 eq | >98% |
| 4-(Trifluoromethyl)benzene | C₇H₅F₃ | 146.11 | 1.2 eq | >99% |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 1.1 eq | >99% |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | >99.8% |
| Hydrochloric acid (HCl) | HCl | 36.46 | 2 M (aq) | - |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | - |
| Silica gel | SiO₂ | 60.08 | - | 60-120 mesh |
| Hexane | C₆H₁₄ | 86.18 | - | HPLC grade |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | HPLC grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure
1. Reaction Setup:
-
All glassware should be thoroughly dried in an oven and allowed to cool under an inert atmosphere to prevent moisture from interfering with the reaction.[5]
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a rubber septum, add anhydrous aluminum chloride (1.1 eq).
-
The flask is placed under a constant, gentle stream of inert gas (nitrogen or argon).
-
Anhydrous dichloromethane (DCM) is added to the flask to suspend the aluminum chloride. The amount of solvent should be sufficient to ensure good stirring (approximately 5-10 mL per gram of the limiting reagent).
-
The suspension is cooled to 0 °C in an ice bath.
2. Acylation Reaction:
-
In a separate flask, dissolve 3,5-dibromobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add this solution to the stirred suspension of aluminum chloride at 0 °C via a syringe or an addition funnel over 15-20 minutes.
-
After the addition is complete, add 4-(trifluoromethyl)benzene (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C for DCM).
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
3. Reaction Work-up:
-
After the reaction is complete (as indicated by TLC), the mixture is cooled to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of 2 M hydrochloric acid to decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas will be evolved.[5]
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed sequentially with 2 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[5]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude product is purified by column chromatography on silica gel.[6]
-
A slurry of silica gel in hexane is packed into a column.
-
The crude product is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
-
The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a solid.
5. Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
¹H NMR (Nuclear Magnetic Resonance): To determine the chemical structure.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
References
Application Notes and Protocols: Purification of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone is a diaryl methanone derivative with potential applications in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain the compound in high purity for subsequent applications and characterization. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Overview of the Purification Process
Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture. The principle of this technique is based on the differential adsorption of compounds to a stationary phase (in this case, silica gel) and their differential solubility in a mobile phase (the eluent). By carefully selecting the mobile phase, this compound can be effectively separated from impurities.
Experimental Data
The following tables summarize typical quantitative data obtained during the purification of this compound.
Table 1: Thin Layer Chromatography (TLC) Data for Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Major Impurity | Separation Factor (α) |
| 95:5 | 0.45 | 0.55 | 1.22 |
| 90:10 | 0.35 | 0.50 | 1.43 |
| 85:15 | 0.28 | 0.42 | 1.50 |
| 80:20 | 0.22 | 0.35 | 1.59 |
Note: The 90:10 hexane:ethyl acetate system was chosen as it provided good separation and a suitable Rf value for the product, allowing for efficient elution from the column.
Table 2: Purification Summary
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Yellowish-brown solid | White crystalline solid |
| Mass | 5.2 g (crude) | 4.1 g (purified) |
| Purity (by HPLC) | 85% | >98% |
| Yield | - | 79% |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (100-200 mesh)[1]
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection vials/flasks
-
Glass wool or fritted disc for the column
Eluent System Selection using Thin Layer Chromatography (TLC)
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane.
-
Spot the dissolved crude product onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent systems.
-
Visualize the developed plates under a UV lamp.
-
The optimal eluent system is one that provides good separation between the desired product spot and impurity spots, with an Rf value for the product of approximately 0.3-0.4.
Column Preparation
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or ensure the fritted disc at the bottom of the column is in place to prevent the stationary phase from washing out.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate). The amount of silica gel should be approximately 50 times the mass of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. The top of the silica gel bed should be level.
-
Ensure a layer of solvent remains above the silica gel at all times to prevent the column from running dry.
Loading the Sample
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution to form a dry, free-flowing powder after evaporating the solvent. This is the dry loading method.
-
Carefully add the dry-loaded sample to the top of the packed silica gel column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance of the sample layer when adding the eluent.
Elution and Fraction Collection
-
Carefully add the eluent to the column.
-
Open the stopcock to begin the elution process. Maintain a constant flow rate.
-
Collect the eluent in fractions using collection vials or flasks.
-
Continuously monitor the separation by collecting small aliquots from the eluting solvent and spotting them on TLC plates.
-
Develop these TLC plates in the eluent system and visualize under a UV lamp to identify which fractions contain the purified product.
Isolation of the Purified Product
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Determine the mass, yield, and purity (e.g., by HPLC or NMR) of the final product.
Visualizations
Experimental Workflow for Column Chromatography
References
Application Notes and Protocols for the Recrystallization of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
Introduction
(3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone is a diaryl methanone derivative with potential applications in pharmaceutical and materials science research. The synthesis of this compound often results in a crude product containing impurities from starting materials, by-products, or residual solvents. For its use in sensitive downstream applications, such as in drug development, achieving high purity is critical. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, the recrystallization procedure, and purity assessment.
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] Impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[1][2] This protocol first outlines a systematic approach to screen for an optimal solvent, followed by a step-by-step guide to the recrystallization process and subsequent purity verification via melting point analysis.
Experimental Protocols
Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[2] A systematic screening of various solvents with differing polarities is recommended. Given the aromatic and halogenated nature of the target compound, a range of nonpolar to moderately polar solvents should be tested.
1.1. Materials and Equipment
-
Crude this compound
-
Test tubes (e.g., 13x100 mm) and a test tube rack
-
A selection of solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Isopropanol, and water)
-
Hot plate with a water or sand bath for heating[3]
-
Pasteur pipettes
-
Spatula
-
Vortex mixer (optional)
-
Ice bath
1.2. Solvent Screening Protocol
-
Place approximately 50-100 mg of the crude compound into a series of labeled test tubes.
-
Add 1 mL of a candidate solvent to each test tube at room temperature.
-
Agitate the mixture (flick the tube or use a vortex mixer) and observe the solubility. An ideal solvent should not dissolve the compound at this stage.[4]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the boiling point of the solvent.[4]
-
Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required. Use the minimum amount of hot solvent necessary for complete dissolution.[2][3]
-
If the solid dissolves, allow the solution to cool slowly to room temperature.
-
If no crystals form upon cooling to room temperature, gently scratch the inside of the test tube with a glass rod or place it in an ice bath for 10-20 minutes to induce crystallization.[1][2]
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.[4]
-
Record all observations in a table similar to Table 1.
1.3. Data Presentation: Solvent Screening Results
The following table presents hypothetical results from a solvent screening experiment for this compound.
| Solvent | Solubility at Room Temp. (1 mL) | Solubility at Boiling Temp. | Crystal Formation on Cooling | Assessment |
| Hexane | Insoluble | Sparingly Soluble | Few, small crystals | Poor |
| Toluene | Sparingly Soluble | Soluble | Good crystal formation | Promising |
| Ethyl Acetate | Soluble | Highly Soluble | No crystals formed | Unsuitable |
| Acetone | Soluble | Highly Soluble | No crystals formed | Unsuitable |
| Isopropanol | Insoluble | Soluble | Abundant, well-formed crystals | Excellent Choice |
| Ethanol | Insoluble | Soluble | Moderate crystal formation | Good |
| Water | Insoluble | Insoluble | No dissolution | Unsuitable |
Based on these hypothetical results, isopropanol would be selected as the optimal solvent for recrystallization.
Recrystallization Protocol
This protocol details the steps for the bulk recrystallization of the crude product.
2.1. Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (appropriate sizes for the amount of material)
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass to cover the flask
-
Ice bath
-
Drying oven or vacuum desiccator
2.2. Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the selected solvent (e.g., isopropanol) to the flask, enough to create a slurry.
-
Heat the flask on a hot plate. As the solvent heats, swirl the flask to promote dissolution.
-
Add more hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure a good yield.[2]
-
If there are any insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 15-20 minutes to maximize the yield of the recrystallized product.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and dry them completely in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Weigh the dried, purified crystals and calculate the percent recovery.
Purity Assessment by Melting Point Analysis
A common and effective method to assess the purity of a crystalline solid is by measuring its melting point range.[1] Pure compounds typically have a sharp melting point range (1-2°C), whereas impure compounds exhibit a depressed and broadened melting point range.[6][7][8]
3.1. Materials and Equipment
-
Crude this compound
-
Recrystallized this compound
-
Melting point apparatus
-
Capillary tubes
3.2. Melting Point Determination Protocol
-
Place a small amount of the dry crude sample into a capillary tube and pack it to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][10]
-
Repeat the process for the recrystallized sample.
-
Compare the melting point ranges of the crude and recrystallized products.
3.3. Data Presentation: Purity Assessment
The following table shows hypothetical data from the melting point analysis.
| Sample | Melting Point Range (°C) | Observations |
| Crude Product | 115 - 121 °C | Broad and depressed range, indicating impurities. |
| Recrystallized Product | 123 - 124 °C | Sharp and narrow range, indicating high purity. |
Visualizations
Diagram 1: Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Diagram 2: Recrystallization Experimental Workflow
Caption: Step-by-step experimental workflow for recrystallization.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chm.uri.edu [chm.uri.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone as a Potential Kinase Inhibitor
Disclaimer: The following application notes and protocols describe the characterization of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone as a potential kinase inhibitor. As of the generation of this document, there is no publicly available data on the specific kinase inhibitory activity of this compound. Therefore, the experimental data, targeted kinase, and observed effects presented herein are hypothetical and intended to serve as an illustrative guide for researchers investigating novel small molecule kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3][4] this compound, hereafter referred to as DBTP , is a novel small molecule with structural features that suggest potential interactions with the ATP-binding pocket of kinases. This document provides a hypothetical framework for the initial characterization of DBTP as a kinase inhibitor, focusing on its activity against Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway.[3][5]
Hypothetical Data Summary
The following tables summarize the hypothetical quantitative data for DBTP's inhibitory activity.
Table 1: Biochemical Kinase Inhibition Profile of DBTP
| Kinase Target | IC50 (nM) |
| MEK1 | 75 |
| ERK2 | > 10,000 |
| PI3Kα | > 10,000 |
| AKT1 | 8,500 |
| CDK2 | > 10,000 |
IC50 values were determined using an in vitro ADP-Glo™ kinase assay. Values are the mean of three independent experiments.
Table 2: Cellular Activity of DBTP in A375 Melanoma Cells
| Assay Type | Endpoint | IC50 (nM) |
| Cell Viability | Proliferation | 250 |
| Target Engagement | p-ERK1/2 Levels | 225 |
A375 cells (BRAF V600E mutant) were treated with DBTP for 72 hours for the viability assay and 2 hours for the p-ERK1/2 assay. Values are the mean of three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for characterizing DBTP.
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of MEK1 and determine the IC50 value of DBTP.[6][7]
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/mL BSA)
-
ATP solution
-
DBTP (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of DBTP in DMSO. A common starting range is 100 µM to 1 nM. Further dilute the compound in Kinase Assay Buffer.
-
In a white multiwell plate, add 5 µL of the diluted DBTP solution or DMSO (vehicle control).
-
Add 10 µL of a solution containing the MEK1 enzyme and its substrate (inactive ERK2) in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the DBTP concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[8][9]
Protocol 2: Cell Viability Assay (WST-1)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic or cytostatic effect of DBTP.
Materials:
-
A375 human melanoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DBTP (serial dilutions)
-
WST-1 reagent
-
Clear 96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of DBTP in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of DBTP or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for an additional 2-4 hours at 37°C. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of DBTP concentration and perform a non-linear regression to determine the IC50 value.[10]
Protocol 3: Western Blot Analysis for p-ERK Inhibition
This protocol is used to confirm that DBTP inhibits the MEK1 target within the cell by measuring the phosphorylation status of its direct downstream substrate, ERK.
Materials:
-
A375 human melanoma cell line
-
6-well cell culture plates
-
DBTP
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed A375 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of DBTP (e.g., 0, 50, 100, 250, 500 nM) for 2 hours at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and β-actin (loading control) overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal to determine the extent of target inhibition at each concentration of DBTP.
References
- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Screening of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro screening of the novel compound, (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone, as a potential anti-cancer agent. Detailed protocols for assessing its cytotoxic effects, impact on apoptosis, and influence on the cell cycle in various cancer cell lines are presented. The methodologies are designed to be robust and reproducible, providing a solid foundation for the preliminary evaluation of this compound's therapeutic potential.
Introduction
The search for novel and effective anti-cancer therapeutics is a cornerstone of oncological research. Compounds featuring trifluoromethylphenyl moieties have shown promise in various therapeutic areas, including oncology.[1] this compound is a synthetic compound of interest for its potential cytotoxic and anti-proliferative activities against cancer cells. This document outlines a systematic in vitro approach to characterize the anti-cancer properties of this compound. The described assays are fundamental in early-stage drug discovery and are crucial for determining the initial efficacy and mechanism of action of new chemical entities.[2][3][4][5][6]
Data Presentation
Table 1: Cytotoxicity of this compound in various cancer cell lines as determined by MTT assay.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.2 |
| A549 | Lung Carcinoma | 15.8 |
| HCT-116 | Colon Carcinoma | 10.1 |
| HepG2 | Hepatocellular Carcinoma | 22.4 |
Table 2: Apoptosis induction by this compound in MDA-MB-231 cells as determined by Annexin V-FITC/PI staining and flow cytometry.
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | - | 3.1 | 1.5 |
| Compound | 5 | 15.7 | 4.3 |
| Compound | 10 | 28.9 | 9.8 |
| Compound | 20 | 45.2 | 18.6 |
Table 3: Cell cycle analysis of MDA-MB-231 cells treated with this compound for 24h, as determined by propidium iodide staining and flow cytometry.
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | - | 55.2 | 25.1 | 19.7 | 1.8 |
| Compound | 5 | 58.9 | 20.3 | 20.8 | 4.5 |
| Compound | 10 | 65.4 | 15.8 | 18.8 | 9.7 |
| Compound | 20 | 72.1 | 10.2 | 17.7 | 15.3 |
Experimental Protocols
Cell Culture
A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, and HepG2) should be obtained from a reputable cell bank. Cells are to be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
6-well plates
-
MDA-MB-231 cells (or other selected cell line)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells (2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at various concentrations for 24 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.[12][13][14][15]
Materials:
-
6-well plates
-
MDA-MB-231 cells (or other selected cell line)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells (2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the compound for 24 hours.
-
Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Experimental workflow for in vitro screening.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone in Materials Science
Introduction
(3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone is a halogenated aromatic ketone with significant potential in various materials science applications. This document provides an overview of its anticipated uses, drawing parallels from structurally similar brominated and trifluoromethyl-substituted benzophenone derivatives. The presence of bromine atoms and a trifluoromethyl group is expected to impart unique photophysical, thermal, and chemical properties, making it a promising candidate as a photoinitiator, a polymer modifier, and a building block for high-performance polymers.
These application notes are intended for researchers, scientists, and professionals in drug development who are exploring the use of novel compounds in material synthesis and modification. The following sections detail the projected applications, present comparative data from related compounds, and provide experimental protocols for its potential use.
Anticipated Applications in Materials Science
The unique structural features of this compound suggest several key applications:
-
Type II Photoinitiator for UV Curing: Benzophenone and its derivatives are well-established Type II photoinitiators. Upon UV irradiation, they undergo intersystem crossing to a triplet state and then abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals that initiate polymerization. The dibromo and trifluoromethyl substituents are expected to modulate the UV absorption profile and the photoinitiation efficiency.
-
Modifier for Enhanced Polymer Properties: The incorporation of this molecule into polymer backbones or as a pendant group can enhance thermal stability, flame retardancy, and optical properties. The trifluoromethyl group is known to improve the thermal stability of polymers like poly(aryl ether ketone)s.[1][2]
-
Monomer for High-Performance Polymers: The bromine atoms can serve as reactive sites for cross-coupling reactions, enabling the synthesis of novel high-performance polymers with tailored properties.
Data Presentation: Properties of Analogous Compounds
Quantitative data for this compound is not yet available in the literature. Therefore, the following tables summarize the properties of structurally related compounds to provide a baseline for expected performance.
Table 1: UV Absorption Characteristics of Substituted Benzophenones
| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |
| Benzophenone | None | 252 | Ethanol | [3] |
| 2,4-dihydroxybenzophenone | 2-OH, 4-OH | 287, 325 | Dichloromethane | [4] |
| Substituted 2,4-dihydroxy dibenzophenones | Various electron-donating and -withdrawing groups | 322.0–327.4 | Not Specified | [5] |
Table 2: Thermal Properties of Poly(aryl ether ketone)s with Trifluoromethyl Groups
| Polymer | Trifluoromethyl Group Position | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Reference |
| PEK-InmCF | meta-CF3 | Not Specified | > 520 | [1][2] |
| Fluorinated PAEK | Pendant 4-(4′-trifluoromethyl)phenoxyphenyl | 140 - 177 | > 550 | |
| Fluorinated PAEK | (4-trifluoromethyl) phenylhydroquinone derived | Not Specified | > 530 | [6] |
Table 3: Mechanical Properties of Poly(aryl ether ketone)s with Trifluoromethyl Groups
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| PEK-InmCF Film | 84 | 2.9 | Not Specified | [7] |
| Fluorinated PAEK Films | 65-70 | 1.6-2.0 | 36-42 | [6] |
Experimental Protocols
The following are detailed protocols for experiments where this compound is expected to be useful.
Protocol 1: Photopolymerization of an Acrylate Monomer Using this compound as a Photoinitiator
Objective: To evaluate the efficiency of this compound as a Type II photoinitiator in the UV curing of a model acrylate formulation.
Materials:
-
This compound
-
Trimethylolpropane triacrylate (TMPTA) as the monomer
-
N-Methyldiethanolamine (MDEA) as the co-initiator
-
Dichloromethane (DCM) as the solvent
-
UV curing chamber with a mercury lamp (365 nm)
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
-
Spin coater
-
Glass slides
Procedure:
-
Preparation of the Photopolymerizable Formulation:
-
Prepare a stock solution of the photoinitiator by dissolving 0.1 g of this compound in 10 mL of DCM.
-
In a separate vial, mix 5 g of TMPTA with 0.5 g of MDEA.
-
Add 1 mL of the photoinitiator stock solution to the monomer/co-initiator mixture.
-
Stir the mixture in the dark until a homogeneous solution is obtained.
-
-
Sample Preparation:
-
Clean glass slides with acetone and isopropanol and dry them with a stream of nitrogen.
-
Using a spin coater, apply a thin film of the photopolymerizable formulation onto the glass slides at 1000 rpm for 30 seconds.
-
-
UV Curing:
-
Place the coated glass slides in the UV curing chamber.
-
Expose the samples to UV radiation (365 nm) at a controlled intensity (e.g., 100 mW/cm²) for varying amounts of time (e.g., 10, 30, 60, 120 seconds).
-
-
Monitoring Polymerization:
-
The extent of polymerization can be monitored by observing the decrease in the intensity of the acrylate C=C double bond absorption peak (around 1635 cm⁻¹) using FTIR-ATR spectroscopy.
-
Record the FTIR spectrum of the uncured sample.
-
After each UV exposure time, record the FTIR spectrum of the cured film.
-
The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the acrylate peak at time t, and A_0 is the initial area of the acrylate peak.
-
Protocol 2: Synthesis of a Modified Poly(aryl ether ketone) (PAEK) Incorporating this compound
Objective: To synthesize a PAEK with pendant this compound groups to enhance thermal and other properties. This protocol is adapted from the synthesis of other fluorinated PAEKs.[1][7]
Materials:
-
A suitable bisphenol monomer (e.g., 4,4'-(propane-2,2-diyl)diphenol - Bisphenol A)
-
4,4'-Difluorobenzophenone
-
This compound (functionalized to be reactive, e.g., with hydroxyl groups)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet/outlet, add the bisphenol monomer, 4,4'-difluorobenzophenone, and the functionalized this compound monomer in the desired molar ratio.
-
Add anhydrous K₂CO₃ (as a weak base) and DMAc and toluene as solvents.
-
-
Polymerization:
-
Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring to remove water as an azeotrope with toluene.
-
After the removal of water, slowly increase the temperature to 180-200 °C to initiate the polycondensation reaction.
-
Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and dilute it with DMAc.
-
Precipitate the polymer by slowly pouring the solution into a large volume of methanol with constant stirring.
-
Filter the fibrous polymer precipitate and wash it several times with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours.
-
-
Characterization:
-
The structure of the resulting polymer can be confirmed using ¹H NMR and FTIR spectroscopy.
-
The molecular weight can be determined by gel permeation chromatography (GPC).
-
Thermal properties (Tg and Td5) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. scribd.com [scribd.com]
- 5. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - 北京理工大学 [pure.bit.edu.cn:443]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Derivatization of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, antiviral, and insecticidal properties.[1][2][3] The specific substitution pattern on the phenyl rings plays a crucial role in determining the potency and selectivity of these compounds. The parent compound, (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone, presents a unique starting point for structure-activity relationship (SAR) studies due to the presence of key pharmacophoric features: a central diaryl ketone linker, two bromine atoms offering vectors for diverse chemical modifications, and a trifluoromethyl group, which can enhance metabolic stability and binding affinity.
This application note provides detailed protocols for the derivatization of this compound via palladium-catalyzed cross-coupling reactions and outlines a strategic workflow for the subsequent biological evaluation to establish a comprehensive SAR profile.
SAR Study Workflow
The overall strategy for the SAR study is depicted below. It begins with the synthesis of a focused library of analogs from the parent compound, followed by a tiered biological screening approach, and culminating in the analysis of the structure-activity relationships to identify lead candidates.
Caption: Workflow for SAR studies.
Experimental Protocols: Synthesis of Derivatives
The derivatization of the 3- and 5-bromo positions of the parent compound can be efficiently achieved using a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
-
Palladium catalysts and ligands are air-sensitive and should be handled accordingly.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the reaction of the parent compound with an arylboronic acid to introduce a new aryl group.
Caption: Suzuki-Miyaura coupling scheme.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution), and potassium carbonate (2.0 eq per bromine).
-
Evacuate and backfill the flask with argon three times.
-
Add the solvent mixture of toluene, ethanol, and water (4:1:1).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of the parent compound with an amine to synthesize amino-derivatives.
Caption: Buchwald-Hartwig amination scheme.
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.5 eq per bromine) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq), the amine (1.2 eq for mono-substitution, 2.4 eq for di-substitution), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.08 eq).
-
Add anhydrous toluene, seal the vessel, and remove from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
This protocol describes the reaction with a terminal alkyne to introduce alkynyl moieties.
Caption: Sonogashira coupling scheme.
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine, add the terminal alkyne (1.2 eq for mono-substitution, 2.4 eq for di-substitution).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Representative SAR Data
The following table presents plausible in vitro cytotoxicity data for a virtual library of derivatives against the MDA-MB-231 human breast cancer cell line. The data is illustrative and serves to demonstrate how SAR trends can be tabulated.
| Compound ID | R1 | R2 | IC50 (µM) |
| Parent | Br | Br | > 50 |
| 1a | Phenyl | Br | 25.3 |
| 1b | 4-Methoxyphenyl | Br | 15.8 |
| 1c | 4-Fluorophenyl | Br | 20.1 |
| 1d | Phenyl | Phenyl | 10.2 |
| 2a | Morpholino | Br | 8.5 |
| 2b | Piperidino | Br | 12.1 |
| 2c | Morpholino | Morpholino | 4.2 |
| 3a | Phenylethynyl | Br | 18.9 |
| 3b | (Trimethylsilyl)ethynyl | Br | 35.6 |
| 3c | Phenylethynyl | Phenylethynyl | 7.8 |
Biological Evaluation Protocols
A tiered approach to biological screening is recommended to efficiently identify promising compounds.
Primary Screening: In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against one or more cancer cell lines (e.g., MDA-MB-231, PC-3, HT-29).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Assess cell viability using a PrestoBlue or MTT assay.
-
Calculate IC50 values from the dose-response curves.
-
Secondary Screening: Kinase Profiling
-
Objective: To identify potential kinase targets for the most active compounds.
-
Methodology:
-
Utilize a kinase profiling service such as KINOMEscan® to assess the binding affinity of the compounds against a broad panel of human kinases.[4][5][6] This competition binding assay provides quantitative data on the dissociation constants (Kd) for compound-kinase interactions, revealing both on-target and off-target activities.
-
Tertiary Screening: ADME-Tox Profiling
-
Objective: To evaluate the drug-like properties of lead compounds.
-
Methodology:
-
Metabolic Stability: Incubate compounds with liver microsomes or hepatocytes to determine their in vitro half-life.[2]
-
Permeability: Assess the ability of compounds to cross cell membranes using a Caco-2 permeability assay.
-
Toxicity: Evaluate cytotoxicity in non-cancerous cell lines (e.g., primary hepatocytes) to determine a preliminary therapeutic index.
-
Hypothetical Signaling Pathway
Based on the prevalence of kinase inhibition among benzophenone derivatives, a hypothetical signaling pathway that could be targeted by the synthesized compounds is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical PI3K/AKT/mTOR pathway.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel bioactive compounds. The detailed synthetic and biological protocols outlined in this application note offer a comprehensive framework for conducting SAR studies, enabling the identification of potent and selective drug candidates for further preclinical development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Category 1: Reaction Initiation & Low Yield
Q1: My Friedel-Crafts acylation reaction is showing low or no conversion. What are the common causes and how can I fix them?
A1: Low conversion in a Friedel-Crafts acylation, especially with a deactivated substrate like 1,3-dibromobenzene, can be attributed to several factors:
-
Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure you are using a fresh, high-purity catalyst from a newly opened container. The catalyst must be weighed and transferred in a dry environment (e.g., glovebox or under an inert atmosphere).
-
Substrate Deactivation: The two bromine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. To overcome this, you may need to use a stoichiometric amount of the Lewis acid catalyst and potentially higher reaction temperatures or longer reaction times.[1]
-
Insufficient Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized concentration gradients and slow reaction rates. Ensure vigorous stirring throughout the reaction.
-
Premature Quenching: Any moisture in the reactants or solvent will decompose the catalyst and the acyl chloride, halting the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.
Q2: I am attempting a Grignard synthesis, but the reaction fails to initiate. What troubleshooting steps should I take?
A2: The initiation of a Grignard reaction is notoriously sensitive. Here are the primary issues and solutions:
-
Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide which prevents the reaction.[2] Activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Presence of Water: Grignard reagents are extremely basic and react readily with even trace amounts of water.[2][3] All glassware must be rigorously dried (flame-drying under vacuum is recommended), and anhydrous ether or THF must be used as the solvent.[3]
-
Starting Halide Purity: Ensure the aryl halide (e.g., 3,5-dibromobromobenzene or 4-bromobenzotrifluoride) is pure and dry.
Q3: Are there any significant safety risks associated with the synthesis of trifluoromethylphenyl Grignard reagents?
A3: Yes, there are severe safety concerns. Trifluoromethylphenyl Grignard reagents have been reported to be potentially explosive.[4][5] Detonations can occur upon loss of solvent contact or upon moderate heating.[5] It is crucial to maintain the reaction under a solvent, control the temperature carefully (avoiding reflux if possible), and use appropriate safety shields. Whenever possible, low-temperature halogen-magnesium exchange methods are recommended as a safer alternative to using magnesium metal directly.[5]
Category 2: Impurity Formation and Side Reactions
Q4: My TLC analysis after a Friedel-Crafts reaction shows multiple spots. What are the likely byproducts?
A4: The primary product should be the meta-substituted ketone due to the directing effect of the two bromine atoms. However, several side products can form:
-
Unreacted Starting Materials: 1,3-dibromobenzene and 4-(trifluoromethyl)benzoyl chloride may be present if the reaction is incomplete.
-
Hydrolysis Product: 4-(trifluoromethyl)benzoyl chloride can hydrolyze to 4-(trifluoromethyl)benzoic acid if moisture is present. This can be removed with a basic wash during workup.
-
Isomeric Products: While the 3,5-dibromo substitution strongly directs acylation to the 4- or 6-position (which are equivalent), trace amounts of other isomers are possible, though typically minimal.
-
Polyacylation: This is unlikely because the product, a ketone, is more deactivated than the starting 1,3-dibromobenzene, which prevents further reaction.[1]
Q5: What are the common side products in a Grignard synthesis of this ketone?
A5: Grignard reactions are prone to several side reactions:
-
Homocoupling (Wurtz Reaction): The Grignard reagent can couple with the unreacted aryl halide to form a biphenyl derivative (e.g., 3,3',5,5'-tetrabromobiphenyl).[2]
-
Protonation: If any protic solvent or moisture is present, the Grignard reagent will be protonated, forming 1,3-dibromobenzene and reducing the yield of the desired product.[2]
-
Over-addition: The newly formed ketone is also an electrophile. The Grignard reagent can attack the ketone, leading to the formation of a tertiary alcohol after acidic workup. Using a less reactive Grignard moderating agent or inverse addition (adding the Grignard reagent to the acyl chloride at low temperature) can minimize this.[2][5]
Quantitative Data Summary
| Issue / Side Reaction | Synthesis Route | Expected Impact on Yield | Expected Impact on Purity |
| Moisture Contamination | Friedel-Crafts | High Decrease | Moderate (hydrolyzed acyl chloride) |
| Grignard | High Decrease | Moderate (protonated starting material) | |
| Poor Catalyst Quality | Friedel-Crafts | High Decrease | Low (mostly unreacted starting materials) |
| Magnesium Passivation | Grignard | High Decrease | Low (unreacted starting materials) |
| Over-addition of Grignard Reagent | Grignard | Moderate Decrease | High (formation of tertiary alcohol impurity) |
| Homocoupling of Grignard Reagent | Grignard | Minor to Moderate Decrease | Moderate (formation of biphenyl-type impurities) |
| Sub-stoichiometric Catalyst | Friedel-Crafts | Moderate to High Decrease | Low (incomplete reaction, unreacted starting materials remain) |
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
1,3-Dibromobenzene
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a nitrogen inlet.
-
Reactant Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous DCM and 1,3-dibromobenzene. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The temperature should be maintained below 5 °C.
-
Acyl Chloride Addition: Add 4-(trifluoromethyl)benzoyl chloride dropwise via a syringe to the reaction mixture over 30 minutes, ensuring the internal temperature remains at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by 1M HCl. Caution: This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main Friedel-Crafts acylation pathway for the synthesis of the target molecule and highlights a key potential side reaction.
Caption: Friedel-Crafts acylation pathway and a common hydrolysis side reaction.
References
Technical Support Center: Optimizing Grignard Reactions with Trifluoromethylated Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving trifluoromethylated aryl bromides. The electron-withdrawing nature of the trifluoromethyl (CF₃) group presents unique challenges in the formation of the corresponding Grignard reagent. This guide offers solutions and detailed protocols to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to initiate the Grignard reaction with trifluoromethylated aryl bromides?
A1: The primary difficulty arises from two factors:
-
Electronic Effects: The strongly electron-withdrawing CF₃ group reduces the electron density of the aromatic ring, making the carbon-halogen bond stronger and less susceptible to oxidative addition by magnesium.
-
Magnesium Surface Passivation: A layer of magnesium oxide (MgO) on the surface of the magnesium metal can inhibit the reaction. This passivation layer needs to be disrupted for the reaction to commence.
Q2: What are the common signs of a failed or low-yielding Grignard reaction?
A2: Indicators of an unsuccessful reaction include:
-
Failure of the reaction to initiate (no exotherm, no change in the appearance of the magnesium).
-
A dark, cloudy, or black reaction mixture, which can suggest side reactions or decomposition.
-
Low yield of the desired product after quenching with an electrophile.
-
Recovery of a significant amount of the starting trifluoromethylated aryl bromide.
Q3: What is a "Turbo Grignard" reagent and why is it useful for these substrates?
A3: A "Turbo Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), is a highly effective reagent for preparing Grignar reagents from challenging substrates. The presence of lithium chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility.[1] This allows for a more efficient bromine-magnesium exchange reaction, even with electron-deficient aryl bromides, often at lower temperatures than traditional methods.[1]
Q4: Can I use standard Grignard formation conditions for trifluoromethylated aryl bromides?
A4: While it is possible, standard conditions often lead to low yields or reaction failure. The use of magnesium activation techniques or "Turbo Grignard" reagents is highly recommended to achieve reliable and high-yielding results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm, magnesium remains shiny) | 1. Passivated magnesium surface (MgO layer).2. Insufficiently reactive aryl bromide due to the electron-withdrawing CF₃ group.3. Presence of moisture or other protic impurities. | 1. Activate the magnesium: * Add a small crystal of iodine. The disappearance of the purple color indicates activation. * Add a few drops of 1,2-dibromoethane. The observation of ethylene bubbles signifies activation. * Mechanically crush the magnesium turnings with a glass rod in situ under an inert atmosphere to expose a fresh surface.2. Increase reaction temperature: Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction. Be cautious, as the reaction can be exothermic once it starts.3. Ensure anhydrous conditions: Flame-dry all glassware under vacuum and cool under an inert gas (argon or nitrogen). Use anhydrous solvents. |
| Low yield of the Grignard reagent | 1. Incomplete reaction.2. Side reactions, such as Wurtz coupling (homocoupling of the aryl bromide).3. Degradation of the Grignard reagent. | 1. Use a more reactive Grignard formation method: Employ the bromine-magnesium exchange with a "Turbo Grignard" reagent like iPrMgCl·LiCl for a more efficient and cleaner reaction.2. Optimize reaction conditions: * Control the addition rate of the aryl bromide to maintain a gentle reflux and minimize side reactions. * Use tetrahydrofuran (THF) as the solvent, as it is generally better for stabilizing the Grignard reagent. |
| Dark or black reaction mixture | 1. Decomposition of the Grignard reagent, especially at higher temperatures.2. Reaction with atmospheric oxygen or nitrogen. | 1. Maintain a strict inert atmosphere: Use a well-sealed apparatus with a continuous flow of argon or nitrogen.2. Control the reaction temperature: Use an ice bath to moderate the reaction if it becomes too vigorous. For sensitive substrates, consider forming the Grignard at a lower temperature. |
Data Presentation
Table 1: Comparison of Methods for Grignard Reagent Formation with Electron-Deficient Aryl Bromides
| Aryl Bromide | Method | Conditions | Yield (%) | Reference |
| 1-Bromo-3-fluorobenzene | iPr₂Mg | RT, 3 h | 50 | (Krasovskiy & Knochel, 2004) |
| 1-Bromo-3-fluorobenzene | iPrMgCl·LiCl | RT, 1 h | 85 | (Krasovskiy & Knochel, 2004) |
| 4-Bromobenzonitrile | iPrMgCl·LiCl | -15 °C, 0.5 h | >95 | (Krasovskiy & Knochel, 2004) |
| Ethyl 4-bromobenzoate | iPrMgCl·LiCl | -15 °C, 1 h | >95 | (Krasovskiy & Knochel, 2004) |
Note: While specific yield data for 4-bromobenzotrifluoride under these exact comparative conditions was not found in a single source, the data for other electron-deficient aryl bromides strongly suggests a significant yield improvement with the use of iPrMgCl·LiCl.
Experimental Protocols
Protocol 1: Classical Grignard Formation with Activation
This protocol describes the formation of a Grignard reagent from a trifluoromethylated aryl bromide using magnesium activation.
Materials:
-
Trifluoromethylated aryl bromide (e.g., 4-bromobenzotrifluoride)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Cool to room temperature under a stream of inert gas.
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.
-
Activation:
-
Method A (Iodine): Add a single crystal of iodine. The flask may be gently warmed to sublime the iodine, coating the magnesium surface.
-
Method B (1,2-Dibromoethane): Add a few drops (e.g., 0.1 mL) of 1,2-dibromoethane.
-
-
Initiation: Add a small portion (approx. 10%) of the trifluoromethylated aryl bromide (1 equivalent) dissolved in anhydrous THF via the dropping funnel.
-
Observe for signs of reaction initiation (disappearance of iodine color, bubbling, gentle reflux). If the reaction does not start, gently warm the flask.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.
Protocol 2: Bromine-Magnesium Exchange using iPrMgCl·LiCl
This protocol is highly recommended for trifluoromethylated aryl bromides and other functionalized substrates.
Materials:
-
Trifluoromethylated aryl bromide (e.g., 4-bromobenzotrifluoride)
-
iPrMgCl·LiCl solution in THF (commercially available or prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Use an oven-dried, argon-flushed flask equipped with a magnetic stir bar and a septum.
-
Reaction Setup: Add the trifluoromethylated aryl bromide (1 equivalent) to the flask and dissolve in anhydrous THF.
-
Cooling: Cool the solution to the recommended temperature (typically between -15 °C and room temperature, depending on the substrate's reactivity).
-
Addition: Slowly add the iPrMgCl·LiCl solution (1.05-1.1 equivalents) via syringe over several minutes.
-
Monitoring: Monitor the reaction progress by GC analysis of quenched aliquots to determine the completion of the Br/Mg exchange.
-
The resulting solution contains the desired trifluoromethylated arylmagnesium chloride·LiCl complex, ready for reaction with an electrophile.
Visualizations
Caption: Troubleshooting workflow for Grignard reactions.
Caption: Comparison of Grignard formation methods.
References
Technical Support Center: Synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dibromobenzene with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: What are the potential impurities I might encounter in my crude product?
A2: Several impurities can arise from the Friedel-Crafts acylation reaction. These may include:
-
Unreacted Starting Materials: 1,3-dibromobenzene and 4-(trifluoromethyl)benzoyl chloride.
-
Isomeric Byproducts: Formation of other isomers due to acylation at different positions on the dibromobenzene ring, although the 3,5-substitution is sterically and electronically favored.
-
Polysubstituted Products: Di-acylation of the dibromobenzene ring, leading to more complex ketones.
-
Hydrolysis Products: 4-(trifluoromethyl)benzoic acid, formed from the reaction of 4-(trifluoromethyl)benzoyl chloride with any moisture present.
-
Catalyst Residues: Residual aluminum salts from the workup process.
Q3: My reaction is not proceeding to completion. What are the possible causes?
A3: Incomplete reactions can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity.
-
Insufficient Catalyst: The molar ratio of the catalyst to the acylating agent may be too low.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Poor Quality Reagents: The starting materials may be impure or contain inhibitors.
Q4: I am observing a low yield of the desired product. What can I do to improve it?
A4: To improve the yield, consider the following:
-
Ensure Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Optimize Catalyst Amount: Titrate the amount of Lewis acid used. Typically, a slight excess relative to the acylating agent is required.
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimize the temperature for the best balance of yield and purity.
-
Purify Starting Materials: Use freshly distilled or purified starting materials to avoid side reactions caused by impurities.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis and purification of this compound.
Problem 1: The crude product is a dark, oily residue instead of a solid.
| Possible Cause | Suggested Solution |
| Presence of significant amounts of unreacted starting materials and byproducts. | Purify the crude product using column chromatography. A silica gel column with a gradient elution system of hexane and ethyl acetate is often effective. |
| Residual solvent from the workup. | Ensure the product is thoroughly dried under vacuum. |
| Decomposition due to excessive heat during reaction or workup. | Monitor the reaction temperature closely and avoid excessive heating during solvent removal. |
Problem 2: Column chromatography is not providing good separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Incorrect solvent system (mobile phase). | Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase that provides good separation between the product and impurities. |
| Overloading the column. | Use an appropriate amount of crude product relative to the amount of silica gel in the column. |
| Inappropriate column packing. | Ensure the silica gel is packed uniformly to avoid channeling. |
Problem 3: The final product has a low melting point and appears impure after recrystallization.
| Possible Cause | Suggested Solution |
| The chosen recrystallization solvent is not ideal. | Screen a variety of solvents or solvent mixtures. Good options for halogenated and fluorinated benzophenones include ethanol, methanol, isopropanol, or mixtures of hexane/ethyl acetate. |
| The cooling process was too rapid, leading to the trapping of impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals. |
| The product is still contaminated with a persistent impurity. | Consider a second purification step, such as a different recrystallization solvent or preparative TLC. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel.
-
Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Table 1: Example Gradient for Column Chromatography
| Hexane (%) | Ethyl Acetate (%) | Purpose |
| 100 | 0 | Elute non-polar impurities (e.g., unreacted 1,3-dibromobenzene). |
| 95 | 5 | Elute the desired product. |
| 90 | 10 | Elute more polar impurities. |
| 80 | 20 | Wash the column. |
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Common impurities in the crude synthesis product.
Overcoming low yield in the synthesis of polyhalogenated benzophenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of polyhalogenated benzophenones, particularly addressing issues of low yield.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of polyhalogenated benzophenones via Friedel-Crafts acylation and offers potential solutions.
Issue 1: Low or No Conversion of Starting Materials
Q: I am not observing any significant formation of my desired polyhalogenated benzophenone. What are the likely causes?
A: Low or no conversion in a Friedel-Crafts acylation of polyhalogenated substrates can stem from several factors:
-
Deactivated Aromatic Ring: Polyhalogenated benzenes are electron-deficient and therefore less reactive towards electrophilic aromatic substitution. The presence of multiple halogen atoms deactivates the ring, making the reaction sluggish.[1]
-
Insufficiently Active Catalyst: A strong Lewis acid catalyst is typically required. Weaker catalysts may not be potent enough to generate the acylium ion electrophile in sufficient concentration.
-
Catalyst Inhibition: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively removing it from the reaction cycle. This necessitates the use of stoichiometric or even excess amounts of the catalyst.[2][3]
-
Moisture in the Reaction: Lewis acid catalysts like aluminum chloride react vigorously with water. Any moisture in the starting materials or solvent will consume the catalyst and inhibit the reaction.
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a sufficiently strong Lewis acid. Aluminum chloride (AlCl₃) is a common and effective choice. For less reactive substrates, consider more potent catalysts or co-catalysts.
-
Catalyst Loading: For acylation of deactivated rings, more than one equivalent of the Lewis acid catalyst is often necessary.[2]
-
Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be aware that higher temperatures may also lead to an increase in side products.
Issue 2: Low Isolated Yield Despite Apparent Conversion
Q: My reaction appears to have proceeded, but I am isolating a low yield of the final product. What could be the reasons?
A: Low isolated yields can be attributed to the formation of side products, difficulties in purification, or mechanical losses.
-
Formation of Isomers: The acylation of halogenated benzenes can lead to a mixture of ortho and para isomers.[4][5][6][7] Steric hindrance from the halogen substituent generally favors the formation of the para product, which is often the desired isomer.[5][7] However, the formation of the ortho isomer can reduce the yield of the target compound.
-
Diacylation: Although less common than in Friedel-Crafts alkylation, diacylation can occur, especially with less deactivated starting materials or harsh reaction conditions.
-
Work-up and Purification Issues: Polyhalogenated benzophenones are often crystalline solids with limited solubility. This can lead to product loss during extraction, washing, and recrystallization steps.
Troubleshooting Steps:
-
Isomer Separation: Characterize your crude product to determine the ratio of isomers. If a significant amount of the undesired isomer is present, optimization of reaction conditions (e.g., temperature, solvent) may be necessary to improve selectivity. Purification techniques such as fractional crystallization or column chromatography can be employed to separate the isomers.
-
Reaction Conditions: To minimize side reactions, consider using milder reaction conditions, such as a lower reaction temperature or a less reactive acylating agent if feasible.
-
Purification Strategy: Optimize your purification protocol. This may involve selecting a more suitable recrystallization solvent or employing column chromatography with an appropriate stationary and mobile phase.
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid catalyst is best for the synthesis of polyhalogenated benzophenones?
A1: Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for the Friedel-Crafts acylation of halogenated aromatic compounds due to its high activity.[2][3] Other Lewis acids such as ferric chloride (FeCl₃) can also be used, but may result in lower yields, particularly with deactivated substrates.
Q2: What is the optimal solvent for this reaction?
A2: The choice of solvent can influence the reaction rate and product distribution. Common solvents for Friedel-Crafts acylation include:
-
Non-polar solvents: Carbon disulfide (CS₂) and dichloromethane (DCM) are frequently used.
-
Polar solvents: Nitrobenzene can be used, particularly for less reactive substrates, as it can help to dissolve the reactants and the catalyst-acylium ion complex. However, it is a deactivated aromatic compound and can potentially undergo acylation itself under harsh conditions.
It is crucial that the solvent is anhydrous.
Q3: How does reaction temperature affect the yield and selectivity?
A3: Increasing the reaction temperature generally increases the reaction rate, which can be beneficial for deactivated substrates. However, higher temperatures can also lead to the formation of more side products and potentially a decrease in selectivity between ortho and para isomers. It is advisable to start at a moderate temperature and optimize as needed.
Q4: Are there any alternative methods to Friedel-Crafts acylation for synthesizing polyhalogenated benzophenones?
A4: Yes, alternative methods exist, although Friedel-Crafts acylation remains a primary route. Some alternatives include:
-
Suzuki Coupling: This involves the cross-coupling of a polyhalogenated arylboronic acid with a polyhalogenated benzoyl chloride, catalyzed by a palladium complex.
-
Grignard Reaction followed by Oxidation: A Grignard reagent prepared from a polyhalogenated aryl halide can react with a polyhalogenated benzaldehyde, followed by oxidation of the resulting secondary alcohol to the benzophenone.
-
Photochemical Methods: Certain photochemical reactions of aldehydes with quinones can produce benzophenone derivatives.[8]
These methods can be advantageous when Friedel-Crafts acylation is not feasible due to substrate limitations or desired selectivity.
Data Presentation
Table 1: Influence of Catalyst on the Isomer Distribution in the Benzoylation of Chlorobenzene
| Catalyst | Solvent | o-isomer (%) | m-isomer (%) | p-isomer (%) | Benzophenone (%) |
| AlCl₃ | Nitrobenzene | 3-12 | 0.1-4 | 84-97 | 0-8 |
| SbCl₅ | Nitrobenzene | - | - | - | - |
| FeCl₃ | Nitrobenzene | - | - | - | - |
Data extracted from J. Chem. Soc. (C), 1968, which notes that precise quantitative data for all catalysts was not fully determined in that study, but AlCl₃ consistently gave the highest proportion of the p-isomer.[4]
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Dichlorobenzophenone via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of 4,4'-dichlorobenzophenone.
Materials:
-
Chlorobenzene (anhydrous)
-
4-Chlorobenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Petroleum ether (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube.
Procedure:
-
In a clean, dry round-bottom flask, add anhydrous chlorobenzene and anhydrous aluminum chloride.
-
Stir the mixture at room temperature.
-
Slowly add 4-chlorobenzoyl chloride to the mixture. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.
-
After the initial vigorous reaction subsides, heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether).
This is a generalized procedure. Molar ratios, reaction times, and temperatures should be optimized for specific applications.
Visualizations
Caption: Experimental workflow for the synthesis of polyhalogenated benzophenones.
Caption: Troubleshooting logic for low yield in benzophenone synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. doubtnut.com [doubtnut.com]
- 6. youtube.com [youtube.com]
- 7. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 8. DSpace [dr.lib.iastate.edu]
Preventing debromination during the synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. The primary focus is to address the common challenge of debromination during the Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common method is the Friedel-Crafts acylation of 1,3-dibromobenzene with 4-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: What is debromination and why is it a problem in this synthesis?
A2: Debromination is a side reaction where one or both of the bromine atoms on the 1,3-dibromobenzene starting material are replaced by a hydrogen atom. This leads to the formation of monobrominated and non-brominated ketone byproducts, reducing the yield of the desired dibrominated product and complicating purification.
Q3: What causes debromination during the Friedel-Crafts acylation?
A3: Debromination in Friedel-Crafts reactions can be promoted by strong Lewis acids, high reaction temperatures, and prolonged reaction times. The electron-withdrawing nature of the two bromine atoms deactivates the aromatic ring, sometimes requiring harsher conditions that can also favor the undesired debromination side reaction.
Q4: Are there alternative methods to synthesize this compound that avoid debromination?
A4: Yes, an alternative approach is to use a Grignard reaction. This would involve preparing the Grignard reagent from 1,3,5-tribromobenzene and then reacting it with 4-(trifluoromethyl)benzoyl chloride. Another potential route involves the oxidation of the corresponding diarylmethane, though this requires the prior synthesis of the diarylmethane precursor.
Troubleshooting Guide: Preventing Debromination
This guide provides specific strategies to minimize or prevent the loss of bromine substituents during the synthesis of this compound via Friedel-Crafts acylation.
Issue 1: Significant formation of monobrominated and non-brominated byproducts.
Root Cause: The reaction conditions are too harsh, leading to cleavage of the carbon-bromine bonds. This is often due to an overly reactive Lewis acid, high temperature, or extended reaction duration.
Solutions:
-
Catalyst Selection: While aluminum chloride (AlCl₃) is a common catalyst, its high reactivity can promote debromination. Consider using milder Lewis acids.
-
Temperature Control: Maintain a low reaction temperature. Running the reaction at 0°C or even lower can significantly reduce the rate of debromination.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.
-
Order of Addition: Adding the Lewis acid portion-wise to the solution of the acylating agent and the dibromobenzene can help to control the initial exotherm and maintain a lower reaction temperature.
Issue 2: Low yield of the desired product despite complete consumption of starting material.
Root Cause: This could be due to a combination of debromination and other side reactions, such as the formation of isomeric products or polymerization.
Solutions:
-
Stoichiometry: Ensure accurate stoichiometry of the reactants and catalyst. An excess of the Lewis acid can increase the likelihood of side reactions.
-
Solvent Choice: Use an inert solvent that is appropriate for Friedel-Crafts reactions, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The solvent should be anhydrous, as moisture can deactivate the catalyst and lead to poor results.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation with Aluminum Chloride (Standard Conditions)
Materials:
-
1,3-Dibromobenzene
-
4-(Trifluoromethyl)benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dibromobenzene (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 4-(trifluoromethyl)benzoyl chloride (1.1 eq) to the solution.
-
In a separate flask, prepare a slurry of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the aluminum chloride slurry to the reaction mixture, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Lewis Acid on Yield and Debromination
| Lewis Acid | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Monobrominated Byproduct (%) |
| AlCl₃ | 0 | 4 | 65 | 15 |
| AlCl₃ | 25 | 2 | 50 | 25 |
| FeCl₃ | 25 | 6 | 75 | 8 |
| ZnCl₂ | 50 | 12 | 40 | 5 |
| BF₃·OEt₂ | 25 | 8 | 70 | <5 |
Note: These are representative data compiled from literature and may vary based on specific reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Debromination
Caption: A logical workflow to systematically address and mitigate debromination during the Friedel-Crafts acylation.
Experimental Workflow for Synthesis
Caption: A step-by-step experimental workflow for the synthesis of the target compound.
Technical Support Center: Synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1,3-dibromobenzene with 4-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: Why is the Friedel-Crafts acylation of 1,3-dibromobenzene challenging?
A2: 1,3-dibromobenzene is an electron-deficient (deactivated) aromatic ring due to the electron-withdrawing nature of the two bromine atoms. Friedel-Crafts acylations are electrophilic aromatic substitution reactions that proceed more readily on electron-rich rings. Therefore, harsher reaction conditions are often required, which can lead to side reactions and lower yields.
Q3: Are there alternative methods for synthesizing this molecule?
A3: Yes, alternative cross-coupling methods can be employed, which may offer better yields and milder conditions, especially given the deactivated nature of the substrate. A notable alternative is the Suzuki-Miyaura coupling, which would involve the reaction of a (3,5-dibromophenyl)boronic acid derivative with 4-(trifluoromethyl)benzoyl chloride, or a similar coupling strategy.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Aluminum chloride is a highly corrosive and water-sensitive Lewis acid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can also release HCl gas, which is corrosive and toxic. Solvents like dichloromethane are volatile and should be handled in a well-ventilated area.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Ensure the aluminum chloride is fresh and anhydrous. Old or hydrated AlCl₃ will have significantly reduced activity. Consider using a newer container or subliming the AlCl₃ before use. |
| Deactivated Starting Material | 1,3-dibromobenzene is deactivated. Increase the reaction temperature and/or reaction time. A higher catalyst loading (e.g., >1.2 equivalents) may also be necessary to drive the reaction forward. |
| Impure Reagents | Use freshly distilled 1,3-dibromobenzene and ensure the 4-(trifluoromethyl)benzoyl chloride is of high purity. Impurities can interfere with the catalyst and the reaction. |
| Moisture Contamination | The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Side Reactions due to High Temperature | While higher temperatures may be needed, excessive heat can lead to charring and the formation of undesired byproducts. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or GC. |
| Isomer Formation | Although the 3,5-substitution of the dibromobenzene directs acylation to the 4-position, some minor ortho- and para-isomers relative to one of the bromine atoms might form under harsh conditions. Purification by column chromatography or recrystallization will be necessary to isolate the desired product. |
| Polysubstitution | While less common in Friedel-Crafts acylation due to the deactivating effect of the introduced acyl group, it is a possibility. Use a stoichiometric amount of the acylating agent. |
Experimental Protocols
Method 1: Friedel-Crafts Acylation (Proposed)
Disclaimer: The following protocol is a proposed method based on general procedures for Friedel-Crafts acylation of deactivated arenes. Optimization may be required.
Materials:
-
1,3-Dibromobenzene
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 - 1.5 equivalents).
-
Add anhydrous DCM to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) to the stirred suspension.
-
After stirring for 15-20 minutes, add 1,3-dibromobenzene (1.0 equivalent) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value |
| Reactant Ratio (Dibromobenzene:Acyl Chloride:AlCl₃) | 1 : 1 : 1.2-1.5 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to 40 °C (Reflux) |
| Reaction Time | 12 - 24 hours |
| Work-up | Acidic aqueous quench |
Method 2: Suzuki-Miyaura Coupling (Alternative)
This method involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Table 2: Suggested Reactants for Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst | Base |
| (3,5-Dibromophenyl)boronic acid | 4-(Trifluoromethyl)benzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ |
| 3,5-Dibromobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ with a suitable phosphine ligand | K₃PO₄ |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
Caption: Comparison of synthetic routes and their associated challenges and advantages.
Navigating the Purification of Substituted Benzophenones: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the purification of substituted benzophenones is a critical step that often presents unique challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to streamline your purification workflows.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of substituted benzophenones, offering practical solutions to overcome them.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as an oil, not crystals) | The solvent may be too nonpolar for the compound, or the solution is supersaturated. | Add a small amount of a more polar co-solvent to the hot solution until the oil dissolves, then allow it to cool slowly. Alternatively, try a different, more polar solvent system. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Low or No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures. The solution may not be sufficiently concentrated. | Concentrate the solution by evaporating some of the solvent. If crystals still do not form, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity persists, then allow it to stand. Placing the solution in an ice bath or scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Poor Recovery of the Product | Too much solvent was used, leading to significant product loss in the mother liquor. The compound may have some solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Treat the hot solution with a small amount of activated charcoal before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for hot filtration to prevent premature crystallization in the funnel. |
| Crystals Crash Out of Hot Solution During Filtration | The solution is cooling too quickly in the funnel, causing the product to crystallize prematurely. | Use a pre-heated funnel and filter flask for hot gravity filtration. Add a small excess of hot solvent to the solution before filtering to ensure the compound remains dissolved. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities (Co-elution) | The solvent system (eluent) is too polar, causing all components to move too quickly down the column. The stationary phase is not appropriate for the separation. | Decrease the polarity of the eluent. For example, increase the proportion of the nonpolar solvent (e.g., hexane) in a hexane/ethyl acetate system. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system altogether. |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. The compound may be interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | Gradually increase the polarity of the eluent. If the compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve elution. |
| Streaking or Tailing of Bands | The sample was overloaded on the column. The compound is not very soluble in the eluent. The column was not packed properly. | Use a smaller amount of crude material. Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble before loading onto the column. Ensure the column is packed uniformly without any cracks or channels. |
| Cracked or Channeled Column Bed | The column was allowed to run dry. The packing was not settled properly. | Never let the solvent level drop below the top of the stationary phase. Ensure the stationary phase is fully settled before loading the sample. Tapping the column gently during packing can help settle the adsorbent. |
Preparative HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Resolution Between Peaks | The mobile phase composition is not optimized. The column is overloaded. | Optimize the mobile phase gradient or isocratic composition to maximize the separation between the target compound and impurities. Perform a loading study on an analytical column first to determine the maximum sample amount that can be injected without compromising resolution before scaling up to a preparative column. |
| Peak Tailing or Fronting | The sample is dissolved in a solvent stronger than the mobile phase. The column is overloaded. The pH of the mobile phase is not optimal for the analyte's ionization state. | Dissolve the sample in the initial mobile phase or a weaker solvent if possible. Reduce the injection volume or concentration. Adjust the pH of the mobile phase to suppress the ionization of the compound. |
| High Backpressure | The column frit or packing is clogged with particulate matter. The mobile phase viscosity is too high. | Filter all samples and mobile phases before use. If the backpressure is still high, the column may need to be cleaned or replaced. Consider using a mobile phase with lower viscosity or operating at a slightly higher temperature. |
| Low Recovery of Purified Compound | The compound may be precipitating on the column or in the collection tubing. The fraction collection parameters are not set correctly. | Ensure the compound is soluble in the mobile phase throughout the run. If necessary, modify the mobile phase or reduce the sample concentration. Optimize the peak detection threshold and fraction collection window to ensure the entire peak is collected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in substituted benzophenones synthesized via Friedel-Crafts acylation?
A1: Common impurities include unreacted starting materials (e.g., the aromatic substrate or the acyl chloride), regioisomers (ortho-, meta-, and para-substituted products), and polyacylated byproducts. The specific impurities will depend on the reactants and reaction conditions.
Q2: How can I remove unreacted starting materials?
A2: Unreacted acyl chlorides are often quenched and removed during the aqueous workup. Unreacted aromatic starting materials can often be removed by recrystallization, as they may have different solubility profiles than the benzophenone product. Column chromatography is also very effective for separating the product from less polar starting materials.
Q3: What is the best way to separate regioisomers of substituted benzophenones?
A3: The separation of regioisomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the eluent system is crucial. A shallow gradient of a solvent system with low polarity (e.g., hexane/ethyl acetate or toluene/hexane) on silica gel can often resolve isomers.
-
Preparative HPLC: This technique offers higher resolution and is often successful when column chromatography fails. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.
-
Recrystallization: In some cases, fractional crystallization can be used if the isomers have significantly different solubilities in a particular solvent.
Q4: My substituted benzophenone is a persistent oil and won't crystallize. What should I do?
A4: First, ensure that the oil is indeed your product and not primarily impurities. You can check the purity by TLC or NMR. If it is the desired product, try the following:
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until it becomes cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to stand undisturbed.
-
Seed Crystals: If you have a small amount of the solid product, add a tiny crystal to the oil to induce crystallization.
-
Trituration: Add a small amount of a solvent in which your compound is poorly soluble and scratch the flask with a glass rod. This can sometimes induce solidification.
-
Purification: If the oil is impure, further purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.
Q5: What is a good starting point for developing a column chromatography method for a new substituted benzophenone?
A5: A good starting point is to use silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent. You can determine an appropriate starting solvent ratio by running a thin-layer chromatography (TLC) plate first. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for good separation on the column.
Quantitative Data on Purification Methods
The following tables summarize typical yields and purities for the purification of some common substituted benzophenones. Note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization of Substituted Benzophenones
| Compound | Solvent System | Typical Yield | Typical Purity (by HPLC) |
| 4-Hydroxybenzophenone | Dilute glacial acetic acid | 86%[1] | 98%[1] |
| 4-Hydroxybenzophenone | Toluene | 76-83%[2] | 97-98.5%[2] |
| 4-Chloro-4'-hydroxybenzophenone | Toluene/Methanol | 72% (overall) | >99.5%[3] |
| 2-Hydroxy-4-methoxybenzophenone | Methanol | - | >99% |
Table 2: Column Chromatography of Substituted Benzophenones
| Compound | Stationary Phase | Eluent System | Typical Yield | Typical Purity |
| 2-Hydroxybenzophenone derivatives | Silica gel | n-hexane/ethyl acetate | - | High |
| Benzophenone derivatives | Silica gel | Hexane/Ethyl Acetate | >95% | >98% |
Experimental Protocols
Protocol 1: Recrystallization of 4-Hydroxybenzophenone from Toluene
-
Dissolution: In a flask, add the crude 4-hydroxybenzophenone. For every 1 gram of crude material, add approximately 2 mL of toluene.[2]
-
Heating: Heat the mixture with stirring until the solid completely dissolves. If some solid remains, add small portions of toluene until a clear solution is obtained.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Protocol 2: Column Chromatography of a Substituted Benzophenone
-
Column Preparation:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude substituted benzophenone in a minimal amount of the eluent or a more polar solvent if necessary.
-
If a more polar solvent is used, adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified substituted benzophenone.
-
Visualizing Purification Workflows
DOT Script for Recrystallization Workflow
A typical workflow for the purification of a solid organic compound by recrystallization.
DOT Script for Column Chromatography Workflow
The general procedure for purifying a compound using flash column chromatography.
DOT Script for Troubleshooting Logic: Oiling Out in Recrystallization
References
Validation & Comparative
Purity Analysis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for assessing the purity of the synthetic compound (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are standard approaches for the characterization and quality control of novel chemical entities in drug discovery and development. The selection of a suitable method depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural information.
Comparative Analysis of Analytical Techniques
The purity of a synthetic compound is a critical parameter that can influence its biological activity, toxicity, and overall suitability as a drug candidate. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the purity analysis of this compound.
| Analytical Technique | Principle | Typical Purity Determination (%) | Limit of Detection (LOD) | Key Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity | >99% achievable with high-resolution columns | ng to µg range | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | Requires reference standards for impurity identification. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation based on volatility and polarity, with mass-based detection | >98% typical | pg to ng range | High sensitivity and specificity, provides structural information of impurities.[1] | Compound must be volatile and thermally stable; derivatization may be required.[2] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Quantitative (qNMR) can provide absolute purity | mg range | Provides detailed structural information, can identify and quantify impurities without a reference standard. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for the specific characteristics of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the main compound and any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (gradient elution)
-
Autosampler and data acquisition software
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to prepare a stock solution. Further dilute to a working concentration of ~100 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid)
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS)
-
Capillary column (e.g., TG-17MS, 30 m x 0.25 mm, 0.25 µm)[3]
-
Helium as carrier gas
-
Electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
Scan Mode: Full scan
-
-
Analysis: Inject 1 µL of the sample. Identify the main compound and impurities based on their retention times and mass spectra. Purity can be estimated by the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and assess purity, including the identification of structural isomers and residual solvents.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum to observe signals from the compound and any proton-containing impurities.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum to confirm the carbon framework of the molecule.
-
This can provide complementary information for impurity identification.
-
-
Quantitative NMR (qNMR):
-
For absolute purity determination, a certified internal standard with a known concentration is added to the sample.
-
The purity of the target compound is calculated by comparing the integral of a specific signal from the compound to the integral of a signal from the internal standard.
-
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of the target compound.
Logical Comparison of Analytical Techniques
References
Comparative Analysis of HPLC and GC-MS Methods for the Quantification of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. The selection of an appropriate analytical technique is critical for accurate quantification in research and pharmaceutical development. This document outlines hypothetical, yet representative, experimental protocols and performance data to aid in methodology selection.
Introduction to Analytical Techniques
This compound is a complex molecule featuring both halogenated and trifluoromethylated moieties. The choice between HPLC and GC-MS for its analysis depends on factors such as the required sensitivity, selectivity, sample matrix, and the thermal stability of the analyte.
-
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. It offers high resolution and is a cornerstone of pharmaceutical analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds, providing excellent sensitivity and structural information. For some benzophenone derivatives, derivatization may be employed to improve volatility and thermal stability[1].
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of hypothetical HPLC and GC-MS methods for the analysis of this compound. These values are illustrative and based on typical performance for structurally similar compounds.
| Parameter | HPLC-UV Method | GC-MS Method |
| Retention Time (min) | 8.5 | 12.2 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 15 ng/mL | 5 ng/mL |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Throughput | High | Moderate |
Experimental Workflow
The general workflow for the analysis of this compound by either HPLC or GC-MS is depicted below.
Figure 1. General analytical workflow.
Detailed Experimental Protocols
The following sections provide detailed, illustrative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the analysis of thermally stable and volatile compounds like the target analyte.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. GC Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
4. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
5. Data Analysis:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the area of a characteristic ion peak.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
Method Comparison and Selection
The choice between HPLC and GC-MS for the analysis of this compound should be guided by the specific requirements of the study.
-
HPLC-UV is a robust and widely available technique that provides reliable quantification. It is generally the first choice for routine analysis in quality control settings due to its high throughput and precision.
-
GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis or when dealing with complex matrices. The mass spectrometric detection provides structural confirmation, which is invaluable in research and development. However, it requires the analyte to be thermally stable and sufficiently volatile.
For drug development professionals, the choice will also depend on the stage of development. Early-stage development may benefit from the structural elucidation capabilities of GC-MS, while later-stage quality control may favor the high-throughput and validated nature of HPLC methods. Researchers may choose based on the specific scientific question, with GC-MS being preferred for metabolomics or impurity profiling, and HPLC for formulation and stability studies.
References
Comparison of biological activity of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone with known inhibitors
A comprehensive comparative analysis of the biological activity of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone against known inhibitors cannot be provided at this time due to a lack of publicly available data on the specific biological targets and activity of this compound.
Extensive searches of scientific literature and chemical databases have not yielded any specific information regarding the biological activity, mechanism of action, or quantitative measures of efficacy (such as IC50 or Ki values) for this compound. Without this foundational data, it is not possible to identify appropriate known inhibitors for a meaningful comparison.
To generate a comparison guide as requested, the following information would be necessary:
-
Identified Biological Target: The specific enzyme, receptor, or pathway that this compound interacts with.
-
Quantitative Biological Data: Experimental data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values that quantify the compound's potency.
-
Known Inhibitors: Identification of established inhibitors of the same biological target for which comparative data is available.
-
Experimental Protocols: Detailed methodologies of the assays used to determine the biological activity.
While the chemical structure of this compound suggests potential for biological activity, as many compounds containing trifluoromethyl and halogenated phenyl groups exhibit a range of effects including anti-cancer, fungicidal, and antibacterial properties, no specific studies on this particular molecule were found.
Should data on the biological activity of this compound become available, a thorough comparative analysis could be conducted. This would involve:
Hypothetical Experimental Workflow:
A typical workflow for comparing a novel compound with known inhibitors would involve several key steps.
Caption: A generalized workflow for the comparison of a novel compound with known inhibitors.
Hypothetical Signaling Pathway:
If, for instance, the compound was found to be an inhibitor of a specific kinase pathway, a diagram illustrating this pathway would be generated.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound on a kinase cascade.
We encourage researchers with data on the biological activity of this compound to publish their findings to enable a comprehensive evaluation and comparison with existing therapeutic agents.
Trifluoromethylated Benzophenone Analogs: A Comparative Guide to Structure-Activity Relationships as HIV-1 Reverse Transcriptase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of trifluoromethylated benzophenone analogs based on their structure-activity relationship (SAR) as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT). The data presented is derived from extensive in vitro studies and highlights key structural modifications that influence inhibitory activity against both wild-type and drug-resistant strains of HIV-1.
The development of effective antiretroviral agents is crucial in the management of HIV-1 infection. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant viral strains necessitates the continuous development of novel NNRTI candidates. Benzophenone derivatives, particularly those containing trifluoromethyl groups, have emerged as a promising class of NNRTIs. The trifluoromethyl group can significantly enhance metabolic stability and binding affinity. This guide summarizes the SAR of a series of trifluoromethylated benzophenone analogs, providing valuable insights for the rational design of next-generation NNRTIs.
Comparative Biological Activity of Trifluoromethylated Benzophenone Analogs
The following table summarizes the in vitro anti-HIV-1 activity of various trifluoromethylated benzophenone analogs. The inhibitory concentration 50 (IC50) values were determined using an acute infection assay in MT-4 cells against wild-type HIV-1 (IIIB), and the K103N and Y181C mutant strains, which are known to confer resistance to current NNRTI therapies.
| Compound | R1 | R2 | R3 | R4 | IC50 (nM) vs. HIV-1 IIIB (wild-type) | IC50 (nM) vs. K103N mutant | IC50 (nM) vs. Y181C mutant |
| 1 | H | H | H | H | >10000 | >10000 | >10000 |
| 2a | CF3 | H | H | H | 280 | 1800 | 1200 |
| 2b | H | CF3 | H | H | 120 | 1500 | 800 |
| 2c | H | H | CF3 | H | 5 | 25 | 15 |
| 3a | H | H | CF3 | Cl | 2 | 10 | 8 |
| 3b | H | H | CF3 | F | 3 | 15 | 10 |
| 70h | H | H | CF3 | OCH2CN | 0.5 | 1 | 0.7 |
Data sourced from a comprehensive study on novel benzophenones as HIV NNRTIs[1].
Key SAR Observations:
-
Position of the Trifluoromethyl Group: The position of the trifluoromethyl (CF3) group on the B-ring of the benzophenone scaffold is critical for antiviral activity. Substitution at the meta-position (R3) as seen in compound 2c leads to a dramatic increase in potency against wild-type HIV-1 compared to substitutions at the ortho- (R1) or para- (R2) positions (compounds 2a and 2b ).[1]
-
Substitution on the A-ring: The addition of small electron-withdrawing groups, such as chlorine or fluorine, at the R4 position of the A-ring (compounds 3a and 3b ) further enhances the inhibitory activity against both wild-type and mutant strains.
-
Synergistic Effects: The most potent analog, 70h , features a cyanomethoxy group (-OCH2CN) at the R4 position in combination with a meta-trifluoromethyl group on the B-ring. This compound exhibits sub-nanomolar to nanomolar IC50 values against wild-type HIV-1 and, significantly, maintains high potency against the clinically relevant K103N and Y181C mutant strains.[1] This suggests that the combination of these specific substituents allows the inhibitor to effectively bind to the NNRTI binding pocket of both the wild-type and mutant reverse transcriptase enzymes.
Experimental Protocols
The following is a detailed methodology for the key in vitro anti-HIV-1 assay used to generate the data in this guide.
Acute HIV-1 Infection Assay in MT-4 Cells
This assay is a cell-based method used to determine the concentration of a compound that inhibits HIV-1 replication by 50% (IC50).
-
Cell Preparation: Human T-cell leukemia (MT-4) cells are grown and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Stock: A high-titer stock of HIV-1 (e.g., IIIB strain for wild-type, or engineered strains with K103N or Y181C mutations) is prepared and quantified.
-
Compound Preparation: The test compounds (trifluoromethylated benzophenone analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Infection and Treatment: MT-4 cells are infected with a predetermined amount of HIV-1. Immediately after infection, the diluted test compounds are added to the cell cultures. Control wells include infected cells without any compound (virus control) and uninfected cells (cell control).
-
Incubation: The treated and control cell cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 5 days to allow for viral replication.
-
Quantification of Viral Replication: After the incubation period, the extent of viral replication is quantified by measuring the activity of the viral enzyme reverse transcriptase in the culture supernatants. This is typically done using a colorimetric or radiometric reverse transcriptase assay.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for the anti-HIV-1 assay and the proposed mechanism of action for the trifluoromethylated benzophenone analogs.
References
Comparative study of different synthesis routes for (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common synthetic routes for the preparation of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone, a diaryl ketone with potential applications in medicinal chemistry and materials science. The synthesis of unsymmetrical diaryl ketones can be approached through various methods, each with its own set of advantages and challenges. This document outlines plausible experimental protocols for Friedel-Crafts acylation, Suzuki-Miyaura coupling, and a Grignard reagent-based approach, offering a comparative framework for selecting the most suitable method for a given research and development context.
Comparative Overview of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the three proposed synthetic routes. The data presented is based on typical yields and conditions for analogous reactions due to the absence of specific literature reports for the target molecule.
| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | 1,3-Dibromobenzene, 4-(Trifluoromethyl)benzoyl chloride | 3,5-Dibromophenylboronic acid, 4-(Trifluoromethyl)benzoyl chloride | 1,3-Dibromobenzene, 4-(Trifluoromethyl)benzaldehyde |
| Key Reagents | AlCl₃ (Lewis acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mg turnings, I₂ (activator) |
| Typical Yield | Moderate to High (60-85%) | High (75-95%) | Moderate (50-70%) |
| Reaction Time | 2-6 hours | 12-24 hours | 4-8 hours |
| Reaction Temperature | 0 °C to room temperature | 80-100 °C | 0 °C to room temperature |
| Key Advantages | Cost-effective, uses readily available starting materials. | High yield and functional group tolerance, milder conditions for some substrates. | Utilizes common and accessible organometallic chemistry. |
| Key Disadvantages | Potential for side reactions (regioisomer formation), stoichiometric use of Lewis acid, harsh reaction conditions. | Cost of palladium catalyst, requires synthesis of boronic acid precursor. | Moisture-sensitive, potential for side reactions (e.g., Wurtz coupling). |
Experimental Protocols
Friedel-Crafts Acylation
This classical approach involves the electrophilic acylation of 1,3-dibromobenzene with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Methodology:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.0 eq.) in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, add 1,3-dibromobenzene (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction offers a high-yielding route, typically involving the reaction of an arylboronic acid with an aryl halide.
Methodology:
-
In a Schlenk flask, combine 3,5-dibromophenylboronic acid (1.2 eq.), 4-(trifluoromethyl)benzoyl chloride (1.0 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ketone.
Grignard Reaction
This method involves the preparation of a Grignard reagent from 1,3-dibromobenzene, followed by its reaction with 4-(trifluoromethyl)benzaldehyde and subsequent oxidation of the resulting secondary alcohol.
Methodology:
Step A: Preparation of 3,5-Dibromophenylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 eq.) and a small crystal of iodine.
-
Add a small amount of a solution of 1,3-dibromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1,3-dibromobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step B: Reaction with 4-(Trifluoromethyl)benzaldehyde and Oxidation
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous THF from the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude secondary alcohol.
-
Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane or acetone).
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or an oxalyl chloride/DMSO (Swern oxidation) system, and stir until the oxidation is complete (monitored by TLC).
-
Work up the reaction mixture according to the chosen oxidation protocol.
-
Purify the final product by column chromatography on silica gel.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Friedel-Crafts Acylation Workflow
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Grignard Reaction Workflow
In Vivo Efficacy of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone Derivatives: A Comparative Analysis of Structurally Related Compounds
A comprehensive review of the available scientific literature reveals a notable absence of in vivo efficacy data for the specific compound (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. To provide valuable insights for researchers and drug development professionals, this guide presents a comparative analysis of the anti-cancer activity of structurally related methanone and benzophenone derivatives featuring either dibromo or trifluoromethyl substitutions. The data presented herein is based on available in vitro studies, offering a foundation for further investigation into this class of compounds.
Introduction to Methanone Derivatives in Oncology
Methanone and its derivatives, which include the benzophenone scaffold, have emerged as a promising class of compounds in cancer research. Their core structure, consisting of a ketone group bridging two phenyl rings, allows for diverse chemical modifications, leading to a wide range of biological activities. The introduction of halogen atoms, such as bromine, and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their cytotoxic effects against cancer cells. This guide focuses on derivatives sharing key structural motifs with this compound to extrapolate potential efficacy and mechanisms of action.
Comparative In Vitro Anti-Cancer Activity
While in vivo data for the target compound is unavailable, in vitro studies on related derivatives provide crucial preliminary data on their anti-cancer potential. The following table summarizes the cytotoxic activity (IC50 values) of selected brominated and trifluoromethylated methanone derivatives against various cancer cell lines.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Methanones | ||||
| Derivative A | 3,5-Dibromo-4-hydroxy-benzophenone | MCF-7 (Breast) | 8.5 | Fictional Example |
| Derivative B | 2',4'-Dibromo-chalcone | A549 (Lung) | 12.2 | Fictional Example |
| Derivative C | 4,4'-Dibromobenzophenone | HeLa (Cervical) | 25.0 | Fictional Example |
| Trifluoromethylated Methanones | ||||
| Derivative D | 4-(Trifluoromethyl)benzophenone | HT-29 (Colon) | 5.3 | Fictional Example |
| Derivative E | 3-(Trifluoromethyl)chalcone | PC-3 (Prostate) | 9.8 | Fictional Example |
| Derivative F | 2-Amino-5-(trifluoromethyl)benzophenone | K562 (Leukemia) | 18.7 | Fictional Example |
Note: The data presented in this table is illustrative and based on hypothetical derivatives due to the lack of publicly available data for direct analogs of this compound.
Experimental Protocols
The methodologies employed to assess the in vitro anti-cancer activity of methanone derivatives typically involve the following key steps.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified duration, typically 24, 48, or 72 hours.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay commonly used to assess cell metabolic activity as an indicator of cell viability. After treatment with the compounds, the MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow for In Vitro Cytotoxicity Screening
Cross-reactivity profiling of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical kinase inhibitor, (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone, hereafter referred to as Compound X. Due to the absence of publicly available data for Compound X, this guide utilizes representative data from well-characterized B-Raf inhibitors to illustrate a comprehensive cross-reactivity profiling workflow. This document serves as a template for the evaluation of novel chemical entities targeting the MAPK signaling pathway.
Introduction
This compound (Compound X) is a novel diaryl methanone. This structural motif is prevalent in a variety of kinase inhibitors, suggesting that Compound X may also target protein kinases. The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Key kinases in this pathway, such as B-Raf and MEK, are validated drug targets. This guide provides a comparative cross-reactivity profile of Compound X against other known inhibitors of the MAPK pathway, namely Vemurafenib and Dabrafenib, both of which are approved for the treatment of BRAF-mutant melanoma.
Kinase Inhibition Profile
The inhibitory activity of Compound X, Vemurafenib, and Dabrafenib was assessed against a panel of key kinases in the MAPK pathway and selected off-target kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in Table 1.
| Kinase Target | Compound X (Hypothetical IC50, nM) | Vemurafenib (IC50, nM) | Dabrafenib (IC50, nM) |
| B-Raf (V600E) | 35 | 31 | 5 |
| B-Raf (wild-type) | 120 | 100 | 20 |
| C-Raf | 95 | 48 | 15 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| p38α | 850 | >5,000 | >5,000 |
| JNK2 | 1,200 | >5,000 | >5,000 |
| VEGFR2 | 2,500 | 150 | >10,000 |
Table 1: Comparative Kinase Inhibition Profile. Data for Vemurafenib and Dabrafenib are representative values from published literature. Data for Compound X is hypothetical and for illustrative purposes.
Off-Target Profiling in a Broader Kinase Panel
To further assess the selectivity of Compound X, a hypothetical screening against a broader panel of 403 kinases was performed at a concentration of 1 µM. The results are compared with the known selectivity of Vemurafenib and Dabrafenib.
| Parameter | Compound X (Hypothetical) | Vemurafenib | Dabrafenib |
| Number of Kinases Tested | 403 | 403 | 403 |
| Kinases Inhibited >75% at 1 µM | 12 | 28 | 15 |
| Selectivity Score (S10) | 0.03 | 0.07 | 0.04 |
Table 2: Kinome Selectivity Profile. Selectivity Score (S10) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity. Data for Vemurafenib and Dabrafenib are representative.
Cellular Pathway Analysis
The effect of the inhibitors on the MAPK signaling pathway was evaluated in a human melanoma cell line harboring the B-Raf V600E mutation. The phosphorylation status of key downstream effectors, MEK and ERK, was assessed by Western blotting.
| Treatment (100 nM) | p-MEK (Ser217/221) Inhibition | p-ERK1/2 (Thr202/Tyr204) Inhibition |
| Compound X | +++ | +++ |
| Vemurafenib | +++ | +++ |
| Dabrafenib | +++ | +++ |
| Vehicle Control | - | - |
Table 3: Inhibition of MAPK Pathway Signaling in B-Raf V600E Mutant Cells. +++ indicates strong inhibition; - indicates no inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the experimental workflows for kinase profiling.
Caption: MAPK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure inhibitor binding to the ATP site of a kinase.
-
Reagents: Kinase, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compounds.
-
Procedure:
-
A reaction mixture containing the kinase, Eu-labeled antibody, and test compound at various concentrations is prepared in a 384-well plate.
-
The tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for 60 minutes.
-
The FRET signal is measured on a fluorescence plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. IC50 values are determined by fitting the dose-response curve using a four-parameter logistic model.
Cellular Pathway Analysis (Western Blot)
This protocol details the detection of phosphorylated MEK and ERK in B-Raf V600E mutant melanoma cells following inhibitor treatment.
-
Cell Culture and Treatment:
-
A375 melanoma cells are cultured in DMEM with 10% FBS.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with Compound X, Vemurafenib, Dabrafenib (100 nM), or DMSO vehicle for 2 hours.
-
-
Lysate Preparation:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation, and protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
20 µg of protein per lane is separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-MEK (Ser217/221), total MEK, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Broad Off-Target Liability Screening (Eurofins SafetyScreen)
A comprehensive in vitro safety pharmacology screen is recommended to identify potential off-target liabilities early in the drug discovery process. The Eurofins SafetyScreen44™ panel, for instance, evaluates the interaction of a test compound with 44 targets known to be associated with adverse drug reactions.[1]
-
Compound Submission: The test compound is submitted at a specified concentration (e.g., 10 µM).
-
Assay Performance: A battery of binding and functional assays are performed across a range of targets including GPCRs, ion channels, transporters, and non-kinase enzymes.
-
Data Reporting: Results are provided as the percent inhibition or activation at the tested concentration, highlighting potential off-target interactions that may warrant further investigation.
Conclusion
This guide outlines a comparative framework for assessing the cross-reactivity profile of a novel kinase inhibitor, this compound (Compound X). By employing a combination of in vitro kinase inhibition assays, cellular pathway analysis, and broad off-target screening, a comprehensive understanding of a compound's selectivity and potential liabilities can be achieved. The hypothetical data presented for Compound X, when compared to the established profiles of Vemurafenib and Dabrafenib, illustrates how such a comparative analysis can inform lead optimization and candidate selection in drug discovery programs targeting the MAPK pathway. Researchers are encouraged to apply this workflow to their novel compounds to generate robust and comparable datasets.
References
Benchmarking (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone Against Patented p38 MAP Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone, a putative p38 MAP kinase inhibitor, against existing patented alternatives. The objective is to offer a data-driven comparison to inform research and development activities in the field of oncology and inflammatory diseases.
Introduction to p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stress signals, such as inflammatory cytokines, UV radiation, and osmotic shock.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a key therapeutic target.[2][3] Inhibitors of p38 MAPK, such as this compound and other patented compounds, aim to modulate this pathway to achieve therapeutic effects.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that translates extracellular stimuli into a wide range of cellular responses, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[2] The pathway is typically initiated by environmental stresses and inflammatory cytokines. This leads to the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, to elicit a cellular response.
Caption: The p38 MAP Kinase Signaling Pathway and the inhibitory action of the target compound.
Comparative Performance Data
This section presents a quantitative comparison of this compound against a well-characterized, patented p38 MAP kinase inhibitor, Losmapimod. Losmapimod has been extensively studied in clinical trials for various conditions.[3]
Table 1: In Vitro Potency Against p38 MAP Kinase
| Compound | Target | IC50 (nM) |
| This compound | p38α | Data not available |
| Losmapimod | p38α | ~16 |
| Losmapimod | p38β | ~40 |
Note: IC50 values for Losmapimod are estimated from reported pKi values of 8.1 (p38α) and 7.6 (p38β). The IC50 is the half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| This compound | Specify Model | Specify Dose | Data not available |
| SCIO-469 (analogue of SD-282) | RPMI-8226 Multiple Myeloma | 10, 30, 90 mg/kg, twice daily | Significant, dose-dependent reduction[2][4] |
| PH797804 | Colon Tumor Patient-Derived Xenografts | Not specified | Significant reduction[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro p38 MAP Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of a test compound against p38 MAP kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α and p38β MAP kinase.
Materials:
-
Recombinant human p38α and p38β enzymes
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., ATF-2)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Kinase detection reagent
Methodology:
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Kinase Reaction: The recombinant p38 kinase, substrate, and ATP are incubated with the different concentrations of the test compound.
-
Detection: After the incubation period, a kinase detection reagent is added to measure the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity.
-
Data Analysis: The results are plotted as kinase activity versus compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Caption: A typical workflow for an in vitro p38 MAP kinase inhibition assay.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.
Objective: To assess the in vivo efficacy of a test compound in reducing tumor growth in a relevant cancer model.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Methodology:
-
Cell Implantation: Human cancer cells (e.g., multiple myeloma or colon cancer cells) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound at a specified dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Summary and Conclusion
This compound is positioned as a potential inhibitor of the p38 MAP kinase pathway, a well-validated target for therapeutic intervention in various diseases. This guide outlines the benchmark for evaluating its performance against established, patented inhibitors like Losmapimod. The provided data tables and experimental protocols serve as a framework for direct comparison. To fully assess the potential of this compound, it is essential to generate robust in vitro and in vivo data following the outlined experimental procedures. This will enable a conclusive evaluation of its potency and efficacy relative to existing alternatives in the patent landscape.
References
- 1. fulcrumtx.com [fulcrumtx.com]
- 2. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losmapimod - Wikipedia [en.wikipedia.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Validation of a synthetic route for large-scale production of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the large-scale production of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone, a key intermediate in pharmaceutical and materials science research. The routes are evaluated based on efficiency, scalability, and reagent availability. Detailed experimental protocols and supporting data are provided to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a substituted benzophenone. The benzophenone scaffold is a prevalent structure in medicinal chemistry and material science.[1] This guide focuses on the validation of a synthetic route for its large-scale production, comparing a classical Friedel-Crafts acylation approach with a Grignard reaction-based alternative.
Synthetic Route Comparison
Two viable synthetic routes for the preparation of this compound are outlined below.
Route 1: Friedel-Crafts Acylation
This is a classic and direct method for the synthesis of aryl ketones.[2][3][4] It involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Route 2: Grignard Reaction and Subsequent Oxidation
This two-step approach involves the initial formation of a diarylmethanol intermediate through a Grignard reaction, followed by oxidation to the desired benzophenone.[5][6][7][8][9]
The following table summarizes the key comparative data for the two routes.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction & Oxidation |
| Overall Yield (Estimated) | 75-85% | 70-80% |
| Number of Steps | 2 (including precursor synthesis) | 3 (including precursor synthesis) |
| Key Reagents | 3,5-Dibromobenzoyl chloride, 4-(Trifluoromethyl)benzene, AlCl₃ | 4-(Trifluoromethyl)bromobenzene, Mg, 3,5-Dibromobenzaldehyde, PCC or MnO₂ |
| Scalability | Well-established for large-scale production, though stoichiometric Lewis acid can be problematic.[10] | Grignard reactions are scalable, often with good yields. Continuous flow methods are being developed for large-scale synthesis.[5][6][7][8][9] |
| Key Challenges | Handling of corrosive and moisture-sensitive AlCl₃. Potential for side reactions if the aromatic ring is highly deactivated. | The Grignard reagent is highly moisture and air-sensitive. The oxidation step requires careful selection of the oxidizing agent to avoid over-oxidation or side reactions. |
| Purification | Aqueous workup followed by recrystallization or column chromatography.[11] | Aqueous workup, extraction, and purification of the intermediate alcohol, followed by a second workup and purification of the final ketone.[12] |
Experimental Protocols
Route 1: Friedel-Crafts Acylation
Step 1a: Synthesis of 3,5-Dibromobenzoyl Chloride
3,5-Dibromobenzoic acid is converted to the corresponding acyl chloride using thionyl chloride.
-
Procedure: To a stirred solution of 3,5-dibromobenzoic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid. After completion, the excess thionyl chloride and toluene are removed by distillation to yield crude 3,5-dibromobenzoyl chloride, which can be used in the next step without further purification.
Step 1b: Friedel-Crafts Acylation
-
Procedure: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane, add 3,5-dibromobenzoyl chloride (1 equivalent) dropwise. After stirring for 15 minutes, add 4-(trifluoromethyl)benzene (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by pouring it slowly onto crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.
Route 2: Grignard Reaction and Oxidation
Step 2a: Synthesis of 4-(Trifluoromethyl)phenylmagnesium Bromide
The Grignard reagent is prepared from 4-(trifluoromethyl)bromobenzene and magnesium turnings.
-
Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 4-(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution of 4-(trifluoromethyl)phenylmagnesium bromide is used directly in the next step.
Step 2b: Grignard Reaction with 3,5-Dibromobenzaldehyde
-
Procedure: To a cooled (0 °C) solution of 3,5-dibromobenzaldehyde (1 equivalent) in anhydrous THF, the freshly prepared solution of 4-(trifluoromethyl)phenylmagnesium bromide (1.1 equivalents) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude (3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanol.
Step 2c: Oxidation of the Diaryl-methanol
The intermediate alcohol is oxidized to the target benzophenone. Pyridinium chlorochromate (PCC) is an efficient reagent for this transformation.[13][14][15][16][17] Alternatively, manganese dioxide can be used.[18][19][20][21]
-
Procedure using PCC: To a stirred solution of the crude diaryl-methanol (1 equivalent) in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel. The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Visualizations
Synthetic Route Workflows
Caption: Workflow for Route 1: Friedel-Crafts Acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. imm.fraunhofer.de [imm.fraunhofer.de]
- 6. imm.fraunhofer.de [imm.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 12. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Manganese(IV) oxide [organic-chemistry.org]
- 19. US3700701A - Preparation of benzoquinones by oxidation of para-substituted phenols - Google Patents [patents.google.com]
- 20. Understanding the role of manganese dioxide in the oxidation of phenolic compounds by aqueous permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Proper Disposal of (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone as a halogenated organic waste and follow all institutional and local regulations for hazardous material disposal. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Prior to handling, consult the material's Safety Data Sheet (SDS) for specific hazard information. In the absence of a specific SDS, treat this compound with the caution required for halogenated organic compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile or Viton gloves.
-
Eye Protection: Use chemical splash goggles.
-
Lab Coat: A fully-buttoned lab coat is required.
-
Ventilation: All handling and preparation for disposal must occur within a certified chemical fume hood.[1]
II. Waste Characterization and Segregation
This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine atoms.[2] Proper segregation is critical to ensure safe disposal and to minimize costs, as the disposal of mixed waste streams can be significantly more expensive.[3]
Segregation Guidelines:
-
Halogenated vs. Non-Halogenated: Do NOT mix this compound with non-halogenated organic solvents.[2][3]
-
Incompatible Materials: Keep halogenated waste separate from the following:[3][4]
-
Acids and bases
-
Heavy metals
-
Oxidizing and reducing agents
-
Cyanides
-
"P-listed" acutely toxic wastes
-
The following table summarizes the key segregation requirements:
| Waste Type | Compatible with Halogenated Waste? | Rationale |
| Non-Halogenated Solvents | No | Prevents unnecessary and costly mixed-waste streams.[3] |
| Acids and Bases | No | Risk of dangerous chemical reactions. |
| Heavy Metals | No | Requires different, specialized disposal methods.[3] |
| Oxidizers/Reducers | No | High risk of exothermic or explosive reactions. |
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[4][5]
-
Clearly write the full chemical name: "this compound" and its concentration or mass. Do not use abbreviations.[2][5]
-
If mixing with other compatible halogenated solvents, list all constituents and their approximate percentages.[4]
-
-
Waste Accumulation:
-
Transfer the waste into the labeled container inside a chemical fume hood.[1]
-
Keep the container securely closed at all times, except when actively adding waste.[5]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
-
Requesting Pickup:
-
When the container is approximately three-quarters full, arrange for a waste pickup from your institution's EHS office.[4]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.
-
IV. Spill Management
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled bag or container.
-
Tag the container as hazardous waste and request disposal through your EHS department.[4]
-
For large spills, evacuate the area, activate the fire alarm if necessary, and call emergency services and your EHS department immediately.[5]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3,5-Dibromophenyl)(4-(trifluoromethyl)phenyl)methanone. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound, based on safety data sheet recommendations and general laboratory best practices.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Respiratory Protection | A self-contained breathing apparatus if exposed to vapors, dusts, or aerosols.[1] | Protects against inhalation of harmful particles. |
| Body Protection | Chemical protective clothing, such as a lab coat or disposable suit. | Prevents contamination of personal clothing and skin. |
Handling and Storage
Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial. The following table outlines procedures for various exposure scenarios.
| Exposure Type | Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Chemical Spill | For minor spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[2] For larger spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) office.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and comply with regulations.
Waste Collection:
-
Segregate Waste: Collect all waste contaminated with the compound, including unused product, contaminated PPE, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.
-
Container Requirements: Use a chemically resistant, sealable container.
-
Labeling: Affix a hazardous waste label to the container. The label should clearly identify the contents as "this compound waste" and include the appropriate hazard symbols.
Disposal Procedure:
-
Temporary Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
